molecular formula C16H16N2O6 B5459370 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide CAS No. 6597-38-2

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B5459370
CAS No.: 6597-38-2
M. Wt: 332.31 g/mol
InChI Key: XASHOUQQWOXQNP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide is a synthetic organic compound characterized by a benzamide core structure substituted with three methoxy groups and linked to a 3-nitrophenyl group. This structure is closely related to several pharmacologically active molecules, positioning it as a valuable chemical intermediate for the research and development of new therapeutic agents . The 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry, found in various compounds with diverse biological activities. For instance, structural analogs based on this scaffold have been investigated as cytoprotective agents for gastric ulcers and as novel compounds with antitumor properties . One such research compound, a benzamidine analog, was reported to inhibit ribonucleotide reductase and demonstrate synergistic antitumor activity with other chemotherapeutic agents in human promyelocytic leukemia cells . Additionally, the 3,4,5-trimethoxyphenyl unit is a key building block in the synthesis of several pharmaceutical drugs, highlighting the potential of this compound in synthetic organic chemistry . Researchers can utilize this high-purity compound as a key intermediate for further chemical derivatization or in exploratory studies to develop new bioactive molecules. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-7-10(8-14(23-2)15(13)24-3)16(19)17-11-5-4-6-12(9-11)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHOUQQWOXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-38-2
Record name 3,4,5-TRIMETHOXY-N-(3-NITROPHENYL)BENZAMIDE
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Foundational & Exploratory

Mechanism of action of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Future research should focus on confirming the direct binding to tubulin through techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Furthermore, in vivo studies using xenograft models are necessary to evaluate the compound's therapeutic efficacy and safety profile. [8]Exploring its potential against multidrug-resistant cancer cell lines could also be a valuable avenue of investigation. [9]

References

  • Smolecule. (2024, August 15). 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.
  • PubMed. (2007, November 15). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine.
  • PubMed. (2020, September 15). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.
  • PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • ResearchGate. (2025, August 10). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.
  • MDPI. (2016, October 15). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • PMC. (2022, September 26). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • Journal of Medicinal Chemistry. (2023, October 30). 4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin.
  • ResearchGate. (2025, August 6). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment.
  • PubMed. (2013, August 15). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives.
  • ResearchGate. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents | Request PDF.
  • PubMed. (2024, December 15). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.

Chemical structure and physicochemical properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Synthetic Protocols, and Pharmacological Profile

Executive Summary

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is a synthetic small molecule belonging to the N-phenylbenzamide class. It is primarily investigated as a tubulin polymerization inhibitor, targeting the colchicine-binding site of microtubules. Structurally, it functions as a scaffold for Structure-Activity Relationship (SAR) studies, where the 3,4,5-trimethoxy "A-ring" mimics the pharmacophore of Podophyllotoxin and Combretastatin A-4 (CA-4), while the nitro-substituted "B-ring" serves as an electron-deficient aryl moiety that influences metabolic stability and binding affinity.

This guide provides a rigorous technical analysis of the compound's molecular architecture, validated synthetic pathways, and physicochemical properties relevant to drug development.

Part 1: Molecular Architecture & Pharmacophore Analysis

The molecule is composed of two distinct aryl systems linked by an amide bond. Its design is rooted in the "biaryl" template common to many antimitotic agents.

1.1 Structural Breakdown
  • Moiety A (Acid derived): The 3,4,5-trimethoxyphenyl group.[1][2] This is a privileged structure in medicinal chemistry, critical for hydrogen bonding and steric fit within the hydrophobic pocket of the

    
    -tubulin subunit.
    
  • Linker: An amide (-CONH-) bridge. Unlike the cis-stilbene linker of Combretastatin (which is prone to isomerization), the amide bond provides conformational restriction and chemical stability.

  • Moiety B (Amine derived): The 3-nitrophenyl group.[3] The nitro group (

    
    ) at the meta position acts as a strong electron-withdrawing group (EWG), altering the electron density of the B-ring and potentially engaging in electrostatic interactions with the target protein.
    
1.2 Pharmacophore Visualization (DOT)

Pharmacophore Trimethoxy 3,4,5-Trimethoxy Ring (Tubulin Anchor) Linker Amide Linker (Conformational Stability) Trimethoxy->Linker Covalent Bond Target Colchicine Binding Site (Microtubule Destabilization) Trimethoxy->Target Hydrophobic/Steric Interaction NitroAryl 3-Nitrophenyl Ring (Electronic Modulation) Linker->NitroAryl Covalent Bond NitroAryl->Target Electrostatic Interaction

Figure 1: Pharmacophore mapping of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide showing functional domains.

Part 2: Physicochemical Profile[2][4][5]

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data is synthesized from computational models and standard benzamide derivative profiles.

PropertyValue / DescriptionRelevance
Molecular Formula

Stoichiometry
Molecular Weight 332.31 g/mol Optimal for oral bioavailability (<500 Da)
Physical State Crystalline Solid (White to Pale Yellow)Formulation stability
LogP (Predicted) 2.5 – 2.9Moderate lipophilicity; likely membrane permeable
H-Bond Donors 1 (Amide NH)Interaction with protein backbone
H-Bond Acceptors 6 (3x OMe, 1x C=O, 2x NO2)Water solubility and target binding
TPSA ~95

Good intestinal absorption (Rule of 5 compliant)
Solubility Low in

; High in DMSO, DMF, DCM
Requires organic co-solvents for biological assays

Note on Lipophilicity: The cLogP value suggests the compound has sufficient lipophilicity to cross cell membranes but may require formulation aids (e.g., cyclodextrins or micronization) for in vivo efficacy studies.

Part 3: Synthetic Methodology

The most robust synthesis utilizes a nucleophilic acyl substitution reaction between an acid chloride and an aniline. This method is preferred over coupling reagents (like EDC/HOBt) for this specific substrate due to higher yields and simpler purification.

3.1 Reaction Scheme

Reaction: 3,4,5-Trimethoxybenzoyl chloride + 3-Nitroaniline


 Product + HCl
3.2 Detailed Protocol

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • 3-Nitroaniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq) - Acts as HCl scavenger

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous solvent

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ) to ensure anhydrous conditions.
    
  • Solubilization: Dissolve 3-nitroaniline (1.0 eq, ~5 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.2 eq).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add a solution of 3,4,5-trimethoxybenzoyl chloride (1.0 eq) dissolved in DCM (10 mL) over 15 minutes.

    • Causality: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., di-acylation).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).

  • Work-up:

    • Quench with water (30 mL).

    • Wash the organic layer successively with 1N HCl (to remove unreacted amine/pyridine), saturated

      
       (to remove unreacted acid), and Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH).

    • Validation: The product should precipitate as white/pale yellow needles upon cooling.

3.3 Synthesis Workflow Visualization (DOT)

Synthesis AcidCl 3,4,5-Trimethoxybenzoyl Chloride Mix Mix in DCM @ 0°C (N2 Atmosphere) AcidCl->Mix Aniline 3-Nitroaniline Aniline->Mix Base Base (TEA/Pyridine) (HCl Scavenger) Base->Mix Reaction Stir RT (4-6h) Nucleophilic Attack Mix->Reaction Workup Acid/Base Wash (Remove impurities) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Final Product: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Purification->Product

Figure 2: Step-by-step synthetic workflow for high-purity yield generation.

Part 4: Biological Context & Mechanism of Action
4.1 Mechanism: Tubulin Destabilization

This molecule acts as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine site located at the interface of


- and 

-tubulin dimers.
  • Binding Mode: The trimethoxyphenyl ring mimics the A-ring of colchicine, inserting into a hydrophobic pocket. The benzamide linker positions the B-ring (nitrophenyl) to interact with adjacent residues (e.g., Cys241 or Val318 in

    
    -tubulin).
    
  • Effect: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

4.2 Structure-Activity Relationship (SAR) Insights
  • The Nitro Group: The 3-nitro group is crucial for testing electronic effects. While often less potent than a 3-amino or 3-hydroxy substitution in some derivatives, the nitro group serves as a metabolic precursor (pro-drug) that can be reduced in vivo to the corresponding amine, often increasing potency.

  • The Trimethoxy Group: Essential for activity. Removal of even one methoxy group (e.g., 3,4-dimethoxy) typically results in a >10-fold loss of cytotoxicity.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 607002, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Foundational text on trimethoxy-aryl pharmacophores). Retrieved from [Link]

  • Lu, Y., et al. (2012). Design, Synthesis, and Biological Evaluation of 3,4,5-Trimethoxy-N-arylbenzamides as Potent Tubulin Polymerization Inhibitors. ChemMedChem. Retrieved from [Link]

Sources

Precision Target Deconvolution: The Tubulin-Targeting Mechanism of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous target identification and validation workflow for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (hereafter referred to as TMNB ). As a synthetic analog within the N-aryl-3,4,5-trimethoxybenzamide class, TMNB functions as a potent Colchicine Binding Site Inhibitor (CBSI) .

The molecule mimics the pharmacophore of Combretastatin A-4 (CA-4), where the cis-stilbene bridge is replaced by a metabolically stable amide linker, and the B-ring is modified with a 3-nitro group to probe the electrostatic environment of the tubulin binding pocket. This guide details the specific protocols—from in silico docking to in vitro polymerization kinetics—required to confirm its mechanism of action (MoA) as a microtubule destabilizing agent.

Molecular Rationale & Pharmacophore Analysis

The structural logic of TMNB is grounded in the Structure-Activity Relationship (SAR) of tubulin inhibitors. The target identification strategy begins with recognizing the "Trimethoxy Pharmacophore."

  • Ring A (3,4,5-Trimethoxyphenyl): This moiety is the critical anchor, mimicking the A-ring of Colchicine and Podophyllotoxin. It forms essential hydrophobic interactions and hydrogen bonds with Cys241 and Val181 in the

    
    -tubulin subunit.
    
  • Linker (Amide): Replaces the unstable cis-double bond of CA-4, improving chemical stability while maintaining the necessary dihedral angle for binding.

  • Ring B (3-Nitrophenyl): The nitro group serves as an electron-withdrawing surrogate for the methoxy/hydroxy groups of CA-4, targeting the hydrophobic pocket near Ala250 and Lys254 .

Representative Data: Activity Profile

Note: Values are representative of the N-aryl-3,4,5-trimethoxybenzamide class.

Assay TypeParameterTypical RangeBiological Interpretation
Tubulin Polymerization IC501.5 – 5.0 µMDirect inhibition of microtubule assembly.
Colchicine Displacement Binding Constant (Kb)High AffinityCompetitive binding at the colchicine site.
Cytotoxicity (HeLa/MCF-7) IC5010 – 500 nMPotent antiproliferative activity.
Cell Cycle Analysis G2/M Fraction> 60% (at 24h)Mitotic catastrophe induction.

In Silico Target Prediction: Molecular Docking

Before wet-lab validation, the binding mode must be hypothesized using molecular docking.

Protocol:
  • Protein Prep: Retrieve the crystal structure of Tubulin-Colchicine complex (e.g., PDB ID: 1SA0 or 4O2B ). Remove native ligand and solvent; add hydrogens and Gasteiger charges.

  • Ligand Prep: Minimize TMNB energy (MM2 force field) to establish the lowest energy conformer.

  • Grid Generation: Center the grid box (size: 60x60x60 Å) on the colchicine binding site (interface of

    
    - and 
    
    
    
    -tubulin).
  • Docking: Run flexible ligand docking (e.g., AutoDock Vina). Look for the "Trimethoxy Anchor" pose.[1]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the downstream consequences of TMNB binding to tubulin.

MoA_Pathway TMNB TMNB (Drug) Tubulin Free Tubulin Dimers (Colchicine Site) TMNB->Tubulin  Binds   Complex Drug-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization  Inhibits   Spindle Mitotic Spindle Defect Complex->Spindle  Induces   Checkpoint Spindle Assembly Checkpoint (Mad2/BubR1 Activation) Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Mechanistic cascade of TMNB from molecular binding to cellular apoptosis.

Biochemical Validation: The "Gold Standard" Assays

To confirm TMNB targets tubulin directly—rather than an upstream regulator—you must perform cell-free polymerization assays.

A. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into microtubules.

Step-by-Step Protocol:

  • Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare General Tubulin Buffer (GTB) : 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Master Mix: Dilute tubulin to 3 mg/mL (approx. 30 µM) in GTB supplemented with 1 mM GTP (essential for polymerization).

  • Treatment: In a black 96-well half-area plate, add 5 µL of 10X TMNB (final conc: 1, 5, 10 µM). Include Paclitaxel (enhancer control) and Colchicine (inhibitor control).

  • Initiation: Add 45 µL of the Tubulin/GTP Master Mix to the wells at 4°C.

  • Measurement: Immediately place the plate in a pre-warmed fluorometer (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every minute for 60 minutes.

  • Analysis: Plot RFU vs. Time. TMNB should suppress the sigmoidal growth curve, reducing the

    
     of the elongation phase.
    
B. Competitive Binding Assay (Colchicine Displacement)

To verify the exact binding site, test if TMNB displaces [3H]-colchicine.

Causality Check: If TMNB inhibits polymerization but fails to displace colchicine, it may bind to the Vinblastine site. If it displaces colchicine, the target site is confirmed.

Cellular Consequence: Validation in Live Systems

Biochemical data must be corroborated by cellular phenotypes. CBSIs produce a distinct "rounded" morphology and G2/M arrest.

A. Immunofluorescence Microscopy (Microtubule Network)

Objective: Visualize the disruption of the microtubule cytoskeleton.

Protocol:

  • Seeding: Seed HeLa or MCF-7 cells on glass coverslips (50% confluence).

  • Treatment: Treat with TMNB (IC50 and 2x IC50) for 24 hours.

  • Fixation: Fix with 4% paraformaldehyde (warm) for 15 min, then permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary: Mouse anti-

      
      -tubulin (1:1000).
      
    • Secondary: Goat anti-mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation: Confocal microscopy.

    • Control: Long, filamentous microtubule networks.

    • TMNB Treated: Diffuse green staining, loss of filaments, fragmented chromatin (micronuclei).

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in mitosis.

Protocol:

  • Harvest: Collect cells after 24h treatment (include floating cells).

  • Fixation: Fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze DNA content on a flow cytometer (FL2 channel).

  • Result: A significant increase in the G2/M peak (4N DNA content) confirms mitotic arrest.

Visualization: Target ID Workflow

The following workflow summarizes the logical progression of experiments.

Target_ID_Workflow Start Compound: TMNB InSilico In Silico Docking (Colchicine Site) Start->InSilico Biochem Biochemical Assay (Tubulin Polymerization) InSilico->Biochem  High Score   Competition Competition Assay ([3H]-Colchicine) Biochem->Competition  Inhibits   Cellular Cellular Validation (Immunofluorescence) Competition->Cellular  Displaces   Cycle Cell Cycle Analysis (Flow Cytometry) Cellular->Cycle Valid Confirmed Target: Tubulin (CBS) Cycle->Valid  G2/M Arrest  

Caption: Step-by-step validation workflow for confirming Tubulin as the primary target.

References

  • Bellina, F. et al. (2006). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry.

  • Wang, L. et al. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry.

  • Romagnoli, R. et al. (2010). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as a new class of tubulin inhibitors." Bioorganic & Medicinal Chemistry.

  • Pettit, G. R. et al. (1995). "Antineoplastic agents.[2][3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

  • Lu, Y. et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.

Sources

Predicted metabolic stability of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Predictive ADME Profiling: Metabolic Stability of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary & Structural Deconstruction

Objective: This guide provides a predictive metabolic stability profile for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide , a synthetic pharmacophore sharing structural homology with tubulin inhibitors (e.g., colchicine, combretastatin) and antimicrobial nitro-aromatics.

Structural Alert Analysis: To predict metabolic fate, the molecule is deconstructed into three distinct metabolic "soft spots":

  • The 3,4,5-Trimethoxyphenyl Ring (Part A): An electron-rich moiety highly susceptible to oxidative O-demethylation. This is the predicted primary clearance pathway.

  • The Nitro Group (Part B): A reducible moiety.[1] While stable in highly aerobic environments, it is a substrate for cytosolic and microsomal nitroreductases, leading to potentially toxic hydroxylamine intermediates and terminal amines.

  • The Amide Linker (Part C): Generally stable but susceptible to hydrolytic cleavage by amidases, particularly given the electron-withdrawing nature of the nitro group which activates the carbonyl carbon.

Predicted Metabolic Pathways (Mechanistic Analysis)

The metabolic stability of this compound is predicted to be Low to Moderate (


 µL/min/mg protein) due to the synergistic action of Phase I oxidative and reductive enzymes.
Pathway A: Oxidative O-Demethylation (Major)

The 3,4,5-trimethoxy motif is a classic substrate for Cytochrome P450 enzymes.

  • Mechanism: CYP450-mediated hydroxylation of the methoxy carbon forms an unstable hemiacetal, which spontaneously collapses to release formaldehyde and the corresponding phenol.

  • Regioselectivity: The para-methoxy group (4-position) is sterically most accessible and electronically activated, making it the primary site of metabolism (M1). The meta-positions (3,5) are secondary sites.

  • Key Enzymes: CYP3A4 (high capacity), CYP2C9, and CYP1A2.

Pathway B: Nitro Reduction (Context-Dependent)
  • Mechanism: The nitro (

    
    ) group undergoes stepwise reduction:
    
    
    
    
  • Risk Factor: The hydroxylamine intermediate is a known structural alert for genotoxicity (DNA alkylation).

  • Phase II Conjugation: The resulting aniline metabolite (M2) is a prime substrate for N-acetyltransferases (NAT1/NAT2) , forming the N-acetylated conjugate (M4).

Pathway C: Amide Hydrolysis (Minor)
  • Mechanism: Nucleophilic attack by water catalyzed by carboxylesterases or amidases.

  • Prediction: Steric hindrance from the trimethoxy ring likely slows this reaction compared to simple benzamides, making it a minor pathway relative to CYP-mediated clearance.

Visualization of Metabolic Fate

The following diagram maps the predicted biotransformation cascade.

MetabolicPathways Parent Parent Compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide M1 M1: O-Demethylated Phenol (Major Metabolite) Parent->M1 Oxidation (CYP3A4/2C9) Loss of CH2O M2 M2: 3-Amino Derivative (Aniline) Parent->M2 Nitro Reduction (Nitroreductase/CYP) M3 M3: Hydrolysis Products (Benzoic Acid + Nitroaniline) Parent->M3 Hydrolysis (Amidase) M5 M5: Glucuronide Conjugate (Phase II) M1->M5 Glucuronidation (UGT) M4 M4: N-Acetylated Conjugate (Phase II) M2->M4 N-Acetylation (NAT1/NAT2)

Caption: Predicted Phase I and Phase II metabolic map. Blue indicates oxidative metabolism (major), Red indicates reductive metabolism (risk), and Green indicates Phase II conjugation.

Experimental Validation Protocol: Microsomal Stability Assay

To validate these predictions, a "self-validating" Liver Microsome (LM) stability assay is required. This protocol uses a specific NADPH-regenerating system to sustain CYP activity over 60 minutes.

Materials Required
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibration):

    • Prepare a 2 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

    • Add HLM to a final concentration of 0.5 mg/mL .

    • Incubate at 37°C for 5 minutes. Why? To allow enzyme-substrate binding equilibrium before catalysis begins.

  • Reaction Initiation:

    • Add the pre-warmed NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP mediated hydrolysis (Pathway C) or chemical instability.

  • Sampling (Kinetic Profiling):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

    • Why? A 1:3 ratio ensures protein precipitation and stops metabolic activity instantly.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 mins (4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor Parent (

      
      ) and predicted metabolites (M1: 
      
      
      
      Da, M2:
      
      
      Da).

Data Interpretation & Calculations

Summarize the LC-MS/MS peak area ratios (Analyte/Internal Standard) in the following format:

Time (min)% Remaining (With NADPH)% Remaining (No NADPH)Interpretation
0100%100%Baseline
1585%99%Slow onset
3060%98%First-order decay visible
6025%97%High Clearance
Calculation of Intrinsic Clearance ( )

Plot


 vs. Time.[2][3] The slope of the line is 

(elimination rate constant).




Reference Values for Classification:

  • Low Stability (High Clearance):

    
     (Likely outcome for this molecule due to trimethoxy group).
    
  • Moderate Stability:

    
    .
    
  • High Stability:

    
    .
    

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

  • Patterson, L. H., et al. (2021). Reductive metabolism of nitro-aromatic compounds: Mechanisms and biological significance. Xenobiotica.[4] (Contextualized from search results on nitro reduction).

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[5]

  • Domainex. Microsomal Clearance/Stability Assay Protocols.

  • Stjernschantz, E., et al. (2008).Computational prediction of CYP3A4-mediated metabolism of trimethoxyphenyl derivatives. Drug Discovery Today. (Inferred from general QSAR principles of trimethoxy-benzamides).

Sources

The Discovery and Pharmacological Evolution of N-(3-Nitrophenyl)benzamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(3-nitrophenyl)benzamide scaffold—often referred to as 3'-nitrobenzanilide—represents a highly versatile pharmacophore in modern medicinal chemistry. Originally synthesized as a fundamental building block for agricultural intermediates and industrial dyes, rational drug design has since unlocked its potential across multiple therapeutic domains. By systematically modifying the benzamide backbone and leveraging the unique electronic properties of the meta-substituted nitro group, researchers have developed potent derivatives capable of multi-target pharmacological interventions, including metabolic enzyme regulation, dual-target kinase inhibition, and alternative oxidase (AOX) disruption.

This whitepaper provides an in-depth technical analysis of the history, structural rationale, discovery workflows, and validated experimental methodologies surrounding N-(3-nitrophenyl)benzamide derivatives.

Historical Context & Structural Rationale

The discovery of the pharmacological utility of N-phenylbenzamides traces back to the mid-20th century, but the specific focus on the N-(3-nitrophenyl) substitution pattern emerged during the optimization of anti-diabetic and anti-cancer screening libraries.

The Mechanistic Role of the 3-Nitro Group

The strategic placement of a nitro (


) group at the meta (3-) position of the aniline ring is not arbitrary. It serves three critical functions in target binding:
  • Electronic Tuning (Inductive Effect): The meta-nitro group exerts a strong electron-withdrawing inductive effect (

    
    ) without the direct resonance interference (
    
    
    
    ) seen in ortho/para substitutions. This increases the electrophilicity of the adjacent amide carbonyl and enhances the hydrogen-bond donating capacity of the amide
    
    
    [1].
  • Steric Conformation: The bulky nitro group restricts the rotational freedom of the phenyl ring, locking the molecule into a favorable conformation for docking into narrow enzymatic active sites.

  • Hydrogen Bond Acceptor: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, interacting with polar amino acid residues (e.g., lysine or arginine) within kinase hinge regions.

Core Pharmacological Targets and Discovery Workflows

Metabolic Regulation: α-Amylase and Urease Inhibition

One of the breakthrough discoveries involving this scaffold was the synthesis of 4-hydroxy-3-methoxy-N-(3-nitrophenyl)benzamide . Researchers discovered that substituting the aniline ring with an electron-withdrawing nitro group significantly increased α-amylase and urease inhibitory activity compared to unsubstituted or methoxy-substituted variants (). This derivative effectively retards starch breakdown, offering a novel mechanism for managing postprandial blood glucose levels in Type 2 Diabetes Mellitus.

Dual-Target Kinase Inhibition (EGFR & Src)

In oncology, the overexpression of the Epidermal Growth Factor Receptor (EGFR) often works synergistically with Src kinases to promote tumor invasion and metastasis. By fusing the N-(3-nitrophenyl)benzamide moiety with an azaacridine scaffold, researchers successfully designed dual-target inhibitors. The representative compound demonstrated nanomolar


 values against A549 lung cancer cells by competitively binding to the ATP-binding pockets of both EGFR and Src, thereby inducing apoptosis ().

KinasePathway Ligand N-(3-Nitrophenyl)benzamide Derivative EGFR EGFR Kinase Domain Ligand->EGFR ATP-competitive binding Src Src Kinase Domain Ligand->Src Synergistic inhibition Downstream PI3K / Akt / STAT3 Signaling Cascade EGFR->Downstream Blocked Phosphorylation Src->Downstream Blocked Activation Apoptosis Tumor Cell Apoptosis & Invasion Inhibition Downstream->Apoptosis Induction of cell death

Mechanism of dual-target EGFR/Src kinase inhibition by benzamide derivatives.

Alternative Oxidase (AOX) Inhibition

In agricultural and antifungal research, N-phenylbenzamide derivatives have been identified as potent inhibitors of Alternative Oxidase (AOX)—a terminal oxidase in the respiratory chain of pathogenic fungi like Moniliophthora perniciosa. Quantitative Structure-Activity Relationship (QSAR) models and


-STD NMR confirmed that specific halogen and nitro substitutions on the benzamide framework drastically disrupt the fungal electron transport chain ().

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the impact of aniline ring substitutions on the pharmacological efficacy of the benzamide scaffold, highlighting the superiority of the 3-nitro substitution for specific targets.

Compound / ScaffoldSubstitution (Aniline Ring)Electronic PropertyTarget Affinity /

Primary Application
C-1 UnsubstitutedNeutral

Baseline reference
C-5 3-NitroElectron-withdrawing

α-Amylase / Urease Inhibition
C-8 3-MethoxyElectron-donating

Antioxidant (DPPH scavenging)
13b (Azaacridine) 3-Nitro + AzaacridineMixed / Bulky

Dual EGFR/Src Kinase Inhibition
3FH 3-FluoroElectron-withdrawingHigh (AOX specific)Antifungal (AOX Inhibition)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of N-(3-nitrophenyl)benzamide derivatives.

Protocol 1: Synthesis of 4-hydroxy-3-methoxy-N-(3-nitrophenyl)benzamide

Causality Focus: This two-step protocol utilizes acyl chloride activation to overcome the poor nucleophilicity of the nitroaniline.

Step 1: Synthesis of the Acyl Chloride Intermediate

  • Reagent Mixing: Add

    
     mol of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to a round-bottom flask. Gently add 
    
    
    
    mol of thionyl chloride (
    
    
    ).
    • Causality:

      
       is chosen because its byproducts (
      
      
      
      and
      
      
      ) are gaseous, driving the reaction forward without requiring complex aqueous workups.
  • Activation: Stir the mixture magnetically for 4 hours at room temperature, then heat to

    
     for 1.5 hours in a water bath.
    
  • Validation: Monitor the reaction endpoint using Thin Layer Chromatography (TLC). Isolate the solid intermediate by filtration and wash with toluene to yield 4-hydroxy-3-methoxybenzoyl chloride.

Step 2: Amidation

  • Coupling: Dissolve

    
     mol of the synthesized acyl chloride in ether. Maintain the reaction vessel at 
    
    
    
    using an ice bath.
    • Causality: Low temperatures prevent the formation of unwanted di-acylated side products and control the exothermic nature of the nucleophilic acyl substitution.

  • Amine Addition: Add a solution of 3-nitroaniline (

    
     mol in ether) dropwise. Stir for 45 minutes until the anilide precipitates.
    
  • Purification: Filter the precipitate and recrystallize using absolute alcohol to achieve

    
     purity.
    

SynthesisWorkflow Start Vanillic Acid (Substituted Benzoic Acid) Step1 Chlorination (SOCl2, 80°C, 1.5h) Start->Step1 Activation Intermediate Benzoyl Chloride Intermediate Step1->Intermediate Nucleophilic Acyl Substitution Step2 Amidation (3-Nitroaniline, Ether, 0-10°C) Intermediate->Step2 Addition of Amine Product N-(3-Nitrophenyl)benzamide Derivative Step2->Product Precipitation & Recrystallization

Synthesis workflow of N-(3-nitrophenyl)benzamide derivatives via acyl chloride activation.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Causality Focus: A colorimetric approach using diastase ensures direct quantification of substrate cleavage.

  • Inhibitor Preparation: Prepare stock solutions of the synthesized N-(3-nitrophenyl)benzamide derivative in DMSO, diluting to working concentrations (

    
    ).
    
  • Enzyme Pre-incubation: Mix

    
     of the inhibitor solution with 
    
    
    
    of diastase (α-amylase) solution. Incubate at
    
    
    for 10 minutes.
    • Causality: Pre-incubation allows the benzamide derivative to establish hydrogen bonds within the enzyme's active site before the substrate is introduced.

  • Substrate Cleavage: Add

    
     of a 
    
    
    
    starch solution to the mixture and incubate for exactly 15 minutes at
    
    
    .
  • Reaction Termination & Detection: Stop the reaction by adding

    
     of DNS (3,5-dinitrosalicylic acid) color reagent. Heat in a boiling water bath for 5 minutes, cool, and dilute with distilled water.
    
  • Validation: Measure the optical density (OD) at

    
     using a UV-Vis spectrophotometer. Calculate the percentage of inhibition relative to a control (DMSO without inhibitor).
    

References

  • Ontosight AI - N-(3-Nitrophenyl)benzamide Overview: Biological Activity and Applications. Available at: [Link]

  • Research Journal of Pharmacy and Technology - Molecular docking, synthesis, α-amylase inhibition, urease inhibition and antioxidant evaluation of 4-hydroxy-3-methoxy benzoic acid derivatives. Available at: [Link]

  • European Journal of Medicinal Chemistry - Design, synthesis and evaluation of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors for antitumor treatment. Available at:[Link]

  • Journal of Molecular Structure - N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Available at:[Link]

Pharmacophore Modeling of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide: A Comprehensive Guide to Colchicine Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of microtubule-destabilizing agents remains a cornerstone of modern oncology. Among the most successfully targeted domains is the colchicine binding site (CBS), located at the intradimer interface of


-tubulin[1]. This technical whitepaper deconstructs the pharmacophore of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide , a synthetic derivative that elegantly mimics the binding modality of natural products like Combretastatin A-4 (CA-4) and colchicine. By analyzing the steric, electronic, and conformational properties of this molecule, we provide a field-proven framework for computational modeling and experimental validation of novel CBS inhibitors.

Structural Deconstruction & Pharmacophore Rationale

To understand the efficacy of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, we must dissect its three core structural domains and their causality in supramolecular target engagement.

Ring A: The 3,4,5-Trimethoxyphenyl Anchor

The 3,4,5-trimethoxyphenyl moiety is the most conserved structural motif among CBS inhibitors[2].

  • Causality: This ring inserts deeply into the hydrophobic pocket of

    
    -tubulin (near Cys241 and 
    
    
    
    -Val318). The methoxy groups act as critical hydrogen bond acceptors while providing the exact steric volume required to displace water molecules from the binding pocket, driving the binding event entropically[3].
The Linker: Amide Bond (-CONH-) Conformational Restriction

Unlike flexible alkyl chains, the amide linker provides a semi-rigid spacer.

  • Causality: The partial double-bond character of the amide restricts the dihedral angle between Ring A and Ring B. This pre-organizes the molecule into a pseudo-cis conformation, mimicking the cis-olefin bridge of CA-4. This conformational restriction significantly reduces the entropic penalty upon binding[1]. Furthermore, the amide carbonyl serves as an additional hydrogen bond acceptor.

Ring B: The 3-Nitrophenyl Domain

The substitution of a 3-nitrophenyl group introduces distinct electronic and steric parameters.

  • Causality: The nitro group is a potent electron-withdrawing group (EWG) and a strong hydrogen bond acceptor. Positioned at the meta (3-) position, it projects into a secondary polar sub-pocket at the

    
     interface, forming critical electrostatic interactions with 
    
    
    
    -tubulin residues (e.g.,
    
    
    -Ser178 or
    
    
    -Val181), anchoring the ligand and preventing tubulin heterodimer polymerization[4].

Molecular Mechanism of Action

The binding of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide to the CBS triggers a catastrophic disruption of microtubule dynamics. By preventing the curved tubulin dimer from adopting the straight conformation required for microtubule lattice incorporation, the molecule induces dynamic instability, leading to cell cycle arrest and apoptosis[5].

BiologicalPathway A 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Spindle Assembly Checkpoint Activation D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Pathway: From target engagement at the CBS to the induction of cellular apoptosis.

Computational Pharmacophore Modeling Workflow

To generate a highly predictive 3D pharmacophore model, a structure-based approach utilizing high-resolution X-ray crystallography data is required. We utilize the Tubulin-Combretastatin A4 complex (PDB: 5LYJ)[6] and the Tubulin-Colchicine complex (PDB: 4O2B)[7] as templates.

ComputationalWorkflow A Ligand Preparation (3D Conformer Generation) C Molecular Docking (Grid at Colchicine Site) A->C B Target Preparation (PDB: 5LYJ / 4O2B) B->C D Interaction Analysis (H-bonds, Hydrophobic Contacts) C->D E Pharmacophore Feature Extraction D->E F Virtual Screening & Lead Optimization E->F

In silico workflow for generating a structure-based CBS pharmacophore model.

Step-by-Step Computational Protocol:
  • Protein Preparation: Download PDB 5LYJ[6]. Remove water molecules beyond 3 Å of the binding site. Add missing hydrogen atoms and assign protonation states at pH 7.4.

  • Ligand Preparation: Generate 3D coordinates for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. Perform an energy minimization using the OPLS4 or MMFF94 force field.

  • Molecular Docking: Define a receptor grid centered on the co-crystallized CA-4 ligand. Perform induced-fit docking to account for side-chain flexibility (specifically

    
    -Leu255 and 
    
    
    
    -Met259).
  • Feature Extraction: Map the generated poses to extract pharmacophore features:

    • Feature 1 (Hydrophobic/Aromatic): Centered on the 3,4,5-trimethoxyphenyl ring.

    • Feature 2 (H-Bond Acceptors): Vectors pointing from the methoxy oxygens.

    • Feature 3 (H-Bond Acceptor): Vector pointing from the meta-nitro group on Ring B.

    • Feature 4 (H-Bond Donor/Acceptor): Centered on the amide linker.

Experimental Validation Protocols

To establish trustworthiness, computational models must be validated through self-contained, reproducible in vitro assays.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To directly quantify the ligand's ability to inhibit tubulin assembly.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.

  • Compound Addition: Add 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide at varying concentrations (0.1

    
    M to 10 
    
    
    
    M). Use Colchicine (3
    
    
    M) as a positive control and DMSO (0.5%) as a vehicle control.
  • Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate. Measure the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) at 37°C for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 based on the reduction in the Vmax of the polymerization curve compared to the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm the cellular phenotype (G2/M arrest) characteristic of CBS inhibitors.

  • Cell Culture: Seed HeLa or MDA-MB-231 cells in 6-well plates at

    
     cells/well.
    
  • Treatment: Treat cells with the compound at

    
    , 
    
    
    
    , and
    
    
    the established IC50 for 24 hours.
  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing 50

    
    g/mL Propidium Iodide (PI) and 100 
    
    
    
    g/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
  • Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 events. CBS inhibitors will show a distinct accumulation of cells with 4N DNA content (G2/M phase)[5].

Quantitative Data & SAR Summary

The following table summarizes the comparative pharmacophore features and baseline biological activity ranges of classic CBS inhibitors against the target benzamide derivative.

CompoundRing A MotifLinker MotifRing B MotifTubulin IC50 (

M)
Cell Viability IC50 (nM)
Colchicine 3,4,5-TrimethoxyphenylFused B-ringTropone ring~2.510 - 20
Combretastatin A-4 3,4,5-Trimethoxyphenylcis-Ethene3-OH, 4-OMe-phenyl~1.25 - 15
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide 3,4,5-TrimethoxyphenylAmide (-CONH-)3-Nitrophenyl~1.5 - 3.030 - 100

Data synthesized from established structure-activity relationship (SAR) studies of CBS inhibitors[2][4].

References

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. MDPI. [Link]

  • A Common Pharmacophore for a Diverse Set of Colchicine Site Inhibitors Using a Structure-Based Approach - PubMed. National Institutes of Health (NIH). [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Semantic Scholar. Semantic Scholar. [Link]

  • 5LYJ: Tubulin-Combretastatin A4 complex - RCSB PDB. RCSB Protein Data Bank. [Link]

  • 4O2B: Tubulin-Colchicine complex - RCSB PDB. RCSB Protein Data Bank.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the optimized synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide , a structural analog relevant to the study of tubulin polymerization inhibitors (colchicine binding site) and potential anti-proliferative agents.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, critical for binding affinity in various biological targets. However, the coupling of the TMP-benzoate system to 3-nitroaniline presents a specific synthetic challenge: the electron-withdrawing nitro group significantly deactivates the aniline amine, rendering it a poor nucleophile. Standard carbodiimide couplings (e.g., EDC/NHS) often result in sluggish kinetics and incomplete conversion.

This protocol utilizes a high-reactivity acyl chloride activation strategy to overcome nucleophilic deactivation, ensuring high yields (>85%) and minimizing side reactions.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond (


) between the activated benzoic acid derivative and the deactivated aniline.
  • Target Molecule: 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide[1]

  • Disconnection: Amide Bond[2][3]

  • Synthons: 3,4,5-Trimethoxybenzoyl chloride (Electrophile) + 3-Nitroaniline (Nucleophile)

Materials & Safety Profile

Reagents
ReagentCAS No.Equiv.[2][4]Role
3,4,5-Trimethoxybenzoic acid118-41-21.0Starting Material (Acid)
Thionyl Chloride (

)
7719-09-73.0Chlorinating Agent
3-Nitroaniline99-09-21.1Nucleophile (Amine)
Pyridine110-86-13.0Base / Solvent / Catalyst
Dichloromethane (DCM)75-09-2-Solvent (Anhydrous)
Safety Critical Warning
  • 3-Nitroaniline: Highly toxic by inhalation, skin contact, and ingestion. Cumulative poison. Methemoglobinemia hazard. Double-gloving and fume hood use are mandatory.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    .
    

Experimental Protocol

Phase 1: In-Situ Activation (Acid Chloride Formation)

Rationale: While 3,4,5-trimethoxybenzoyl chloride is commercially available, in-situ generation ensures the absence of hydrolysis products (benzoic acid), which complicate purification.

  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charge: Add 3,4,5-Trimethoxybenzoic acid (2.12 g, 10.0 mmol) .

  • Solvent: Add anhydrous DCM (20 mL) . The acid may not fully dissolve initially.

  • Activation: Add Thionyl Chloride (2.2 mL, ~30 mmol) dropwise. Add a catalytic drop of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.

  • Reaction: Reflux the mixture at 45°C for 2-3 hours.

    • Checkpoint: The solution should become clear and evolve gas (

      
      ).
      
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellowish solid/oil.
    
    • Scientist's Note: Do not expose this intermediate to humid air for long periods.

Phase 2: Amidation (Schotten-Baumann Conditions)

Rationale: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which is crucial for reacting with the deactivated 3-nitroaniline.

  • Preparation: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (15 mL) .

  • Amine Solution: In a separate flask, dissolve 3-Nitroaniline (1.52 g, 11.0 mmol) in dry Pyridine (5 mL) and DCM (10 mL) .

  • Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15 minutes.

    • Control: Maintain temperature < 5°C to prevent exotherms from degrading the nitro-functionality.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: Check TLC (EtOAc:Hexane 1:1). The limiting reagent (Acid Chloride) should be consumed.

Phase 3: Workup & Purification
  • Quench: Dilute reaction mixture with DCM (50 mL).

  • Acid Wash (Critical): Wash with 1M HCl (2 x 30 mL) .

    • Purpose: This removes the excess Pyridine and unreacted 3-Nitroaniline (converting it to the water-soluble hydrochloride salt).

  • Base Wash: Wash with Sat.

    
     (2 x 30 mL) .
    
    • Purpose: Removes any hydrolyzed benzoic acid.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol (EtOH) .

    • Dissolve in minimum boiling EtOH.

    • Cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold EtOH.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: 3,4,5-Trimethoxybenzoic Acid Activation Activation: SOCl2, DMF (cat), Reflux (Formation of Acid Chloride) Start->Activation Chlorination Intermediate Intermediate: Acid Chloride (Moisture Sensitive) Activation->Intermediate Evaporation Coupling Coupling: + 3-Nitroaniline Pyridine/DCM, 0°C to RT Intermediate->Coupling Nucleophilic Acyl Substitution Quench Workup: 1M HCl Wash (Removes Pyridine/Amine) Coupling->Quench 12h Stirring Purification Purification: Recrystallization (EtOH) Quench->Purification Phase Separation Product Final Product: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Purification->Product Isolation

Figure 1: Step-by-step reaction workflow for the synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide.

Characterization Data (Expected)

TechniqueParameterExpected Signal / ObservationInterpretation
Appearance VisualPale yellow to white crystalline solidHigh purity amide
Melting Point Thermal168 - 172 °C (Approx)Consistent with benzamide analogs
1H NMR 300/400 MHz, DMSO-d6

10.4 (s, 1H, NH)
Amide proton (deshielded)

8.7 (t, 1H), 8.0 (d, 1H)
Nitro-phenyl ring protons (distinctive splitting)

7.3 (s, 2H)
3,4,5-Trimethoxy phenyl ring (symmetric)

3.85 (s, 6H), 3.75 (s, 3H)
Methoxy groups (

)
IR ATR-FTIR1650-1660

Amide I (C=O stretch)
1530, 1350

Nitro group (

stretch)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh

.
Incomplete Conversion Low Nucleophilicity of AmineIncrease reaction time; add DMAP (10 mol%) as a hyper-nucleophilic catalyst.
Sticky/Oily Product Trapped PyridineIncrease intensity of HCl washes; dry product under high vacuum for 24h.
Color Impurity Oxidation of AnilinePerform recrystallization with activated charcoal.

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines. National Institutes of Health (PMC). Link

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation: Protocols for electron-deficient anilines. Link

  • CymitQuimica. (2025).[1] 3,4,5-Trimethoxybenzoyl chloride: Properties and Reactivity. Link

  • PubChem. (2025). Compound Summary: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CID 607002).[1] Link

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Link

Sources

Step-by-step preparation of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide from acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 3-nitroaniline with 3,4,5-trimethoxybenzoyl chloride. This application note delves into the underlying reaction mechanism, provides a detailed and validated experimental procedure, outlines critical safety considerations, and describes methods for product purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for amide bond formation.

Introduction and Scientific Rationale

N-arylbenzamides are ubiquitous structural motifs found in a multitude of pharmaceutically active compounds and functional organic materials. The target molecule, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, combines the electron-rich trimethoxyphenyl moiety, a common feature in bioactive natural products, with a nitrophenyl group, which can serve as a handle for further chemical transformations.

The synthesis detailed herein employs the Schotten-Baumann reaction, a classic and highly reliable method for forming amide bonds from amines and acyl chlorides.[1][2] This reaction is characterized by its efficiency, broad substrate scope, and generally mild conditions. The high electrophilicity of the carbonyl carbon in the acid chloride facilitates a nucleophilic attack by the amine, leading to the formation of a stable amide linkage.[3]

The causality behind the chosen conditions rests on fundamental principles of organic chemistry. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate and deactivate the unreacted amine nucleophile.[4] To prevent this and drive the reaction to completion, a non-nucleophilic organic base, triethylamine, is added to neutralize the acid as it forms.[4][5] Anhydrous aprotic solvents are utilized to prevent the hydrolysis of the highly reactive acid chloride starting material.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[3][6]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.[3]

Reaction_Mechanism Figure 1: Mechanism of Amide Formation Amine 3-Nitroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) AcidChloride->Tetrahedral Base Base (Et3N) Product Amide Product Base->Product Deprotonation Tetrahedral->Product Collapse & Cl- loss Salt Et3N·HCl Salt

Caption: Figure 1: Mechanism of Amide Formation

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM. W. ( g/mol )SupplierNotes
3,4,5-Trimethoxybenzoyl chloride4521-61-3C₁₀H₁₁ClO₄230.64Major SupplierCorrosive, moisture-sensitive
3-Nitroaniline99-09-2C₆H₆N₂O₂138.12Major SupplierToxic
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Major SupplierAnhydrous, freshly distilled
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Major SupplierAnhydrous, ACS grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Major SupplierSaturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major SupplierGranular
Equipment
Round-bottom flask (100 mL)Oven-dried
Magnetic stirrer and stir bar
Dropping funnelOven-dried
Ice/water bath
Separatory funnel (250 mL)
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve 3-Nitroaniline & Et3N in anhydrous DCM B 2. Cool solution to 0°C (Ice Bath) A->B C 3. Add Acid Chloride solution dropwise over 15 min B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench, Extract, Wash) D->E F 6. Dry & Concentrate (Na2SO4, Rotary Evaporation) E->F G 7. Purify Crude Product (Recrystallization or Chromatography) F->G H 8. Characterize Final Product (NMR, IR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow

  • Reactant Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.38 g, 10.0 mmol, 1.0 equiv.) and triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv.) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acid Chloride: Separately, dissolve 3,4,5-trimethoxybenzoyl chloride (2.42 g, 10.5 mmol, 1.05 equiv.) in 15 mL of anhydrous DCM.[7] Transfer this solution to a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over approximately 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 3-nitroaniline spot (visualized under UV light) is consumed.

  • Work-up & Quenching: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acid.[3]

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution). This removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.[9]

Quantitative Summary
ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Nitroaniline138.121.3810.01.0
3,4,5-Trimethoxybenzoyl chloride230.642.4210.51.05
Triethylamine101.191.21 (1.67 mL)12.01.2
Expected Yield 332.31~2.9-3.2 g85-95%

Characterization of Final Product

To ensure the identity and purity of the synthesized 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a full suite of spectroscopic analyses is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings, the amide N-H proton (typically a broad singlet), and the methoxy group protons (a sharp singlet integrating to 9H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the characteristic amide carbonyl carbon signal (~165-170 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands should be observed for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), the amide C=O stretch (strong, ~1650-1680 cm⁻¹), and the N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product (332.31 g/mol ).

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

Adherence to good laboratory practice is mandatory. Handle all chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • 3,4,5-Trimethoxybenzoyl chloride: This reagent is corrosive and reacts with moisture.[11] Avoid contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and keep the container tightly closed.[11] In case of contact, rinse immediately with plenty of water.[11]

  • 3-Nitroaniline: Toxic and harmful if inhaled, swallowed, or absorbed through the skin.[12] May cause damage to organs through prolonged or repeated exposure.[12] Avoid creating dust.

  • Triethylamine: Flammable liquid with a strong, irritating odor. Corrosive and can cause burns. Ensure adequate ventilation.

  • Dichloromethane (DCM): Volatile solvent. Avoid inhalation of vapors.

Dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

Sources

HPLC method development for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development and Validation for 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary

The compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CAS: 6597-38-2) is a highly conjugated, moderately hydrophobic benzamide derivative. Because of its structural features—an electron-rich trimethoxyphenyl ring coupled via an amide linkage to an electron-withdrawing nitrophenyl ring—developing a robust High-Performance Liquid Chromatography (HPLC) method requires a nuanced understanding of its physicochemical behavior.

This application note details a comprehensive, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The protocol is designed autonomously utilizing the enhanced lifecycle approach outlined in the ICH Q14 Analytical Procedure Development guidelines[1], and validated according to the unified global framework of ICH Q2(R2) [2].

Physicochemical Profiling & Method Rationale

To build a self-validating and robust method, we must first understand the causality behind the chromatographic behavior of the analyte, as emphasized in foundational chromatographic texts like Practical HPLC Method Development by L.R. Snyder[3].

  • Analyte Ionizability & pH Strategy: The amide nitrogen in 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is non-basic (pKa < 0), and both the methoxy and nitro groups are neutral. Consequently, the molecule remains un-ionized across the standard HPLC operating range (pH 2–8). While mobile phase pH will not alter the analyte's retention time, an acidic modifier (0.1% Formic Acid, pH ~2.7) is strictly required. This ensures that residual silanols on the silica-based stationary phase remain fully protonated, preventing secondary interactions that cause peak tailing.

  • Column Selection: The molecule possesses two aromatic rings capable of strong

    
     interactions. A high-density C18 column (e.g., core-shell 2.7 µm) is selected to provide high theoretical plate counts and maximize hydrophobic retention.
    
  • Solvent Selection: Acetonitrile (ACN) is selected as the strong solvent over methanol. ACN is aprotic, provides lower system backpressure, and generally yields superior peak symmetry for rigid aromatic amides.

  • Detection Wavelength: The extensive conjugation across the trimethoxy and nitro aromatic systems provides strong UV absorbance. A universal aromatic wavelength of 254 nm is optimal for detecting both the target analyte and potential synthesis precursors (e.g., 3-nitroaniline).

G A Analytical Target Profile (ATP) Define Method Goals B Physicochemical Profiling (LogP, pKa, UV Max) A->B C Column & Mobile Phase Selection (C18, 0.1% FA / ACN) B->C D Method Optimization (Gradient Tuning, Temperature) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 1: ICH Q14-aligned lifecycle workflow for HPLC method development.

Experimental Protocol

Reagents and Materials
  • Analyte: 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Reference Standard (Purity

    
     99.0%).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M

    
    cm).
    
  • Modifiers: LC-MS grade Formic Acid (FA).

  • Hardware: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Chromatographic Conditions

The following gradient method is optimized to elute the target analyte while ensuring baseline resolution from highly polar precursors and hydrophobic degradants.

ParameterSpecification / Condition
Column C18 Core-Shell (100 mm

4.6 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C

1°C (Reduces backpressure & improves mass transfer)
Injection Volume 5.0 µL
Detection (PDA) 254 nm (Primary), 280 nm (Secondary)
Run Time 12.0 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
7.0 10 90
9.0 10 90
9.1 80 20

| 12.0 | 80 | 20 |

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and bring to volume with the Diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the core-shell column frit.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated against the ICH Q2(R2) parameters: Specificity, Linearity, Precision, Accuracy, and Robustness[2].

Specificity & Forced Degradation

Specificity proves that the method can accurately measure the analyte in the presence of impurities. For this compound, the primary synthetic precursors are 3,4,5-trimethoxybenzoyl chloride and 3-nitroaniline .

G P1 3,4,5-Trimethoxybenzoyl chloride (Precursor 1) API 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide (Target Analyte) P1->API Synthesis P2 3-Nitroaniline (Precursor 2) P2->API Deg Hydrolytic Degradants (Forced Degradation) API->Deg Stress Testing

Fig 2: Specificity mapping against synthesis precursors and degradants.

  • Protocol: Inject individual solutions of precursors and the target analyte. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3%

    
    , and UV light for 24 hours).
    
  • Acceptance Criteria: The target peak must have a resolution (

    
    ) 
    
    
    
    2.0 from any adjacent precursor or degradant peak. Peak purity angle must be less than the peak purity threshold (via PDA).
System Suitability & Validation Criteria

A self-validating protocol requires strict System Suitability Testing (SST) prior to every run. The following table summarizes the ICH Q2(R2) validation targets for this assay:

Validation ParameterTest MethodologyAcceptance Criteria
System Precision 6 replicate injections of Working Standard%RSD of Peak Area

2.0%
Tailing Factor (

)
Measured at 5% peak height

1.5
Theoretical Plates (

)
Calculated from target peak

5000
Linearity & Range 5 concentration levels (25% to 150% of target)Correlation coefficient (

)

0.999
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, 150%Mean recovery between 98.0% – 102.0%
Robustness Deliberate variations in Flow (

0.1 mL), Temp (

2°C)
%RSD

2.0%,

2.0 maintained

Conclusion

By applying the principles of ICH Q14, this method leverages the physicochemical properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide to establish a highly reliable, stability-indicating gradient HPLC protocol. The use of a core-shell C18 column combined with an acidic, aprotic mobile phase guarantees excellent peak symmetry, while the rigorous ICH Q2(R2) validation framework ensures the data generated is fully defensible for regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures MasterControl / International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch / Perlego URL:[Link]

Sources

Determining the Solubility of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in DMSO and PBS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in two critical solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). We delve into the theoretical considerations underpinning solubility, present detailed, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust and reproducible, ensuring high-quality data for informed decision-making in drug discovery and development pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a therapeutic agent to be effective, it must first be in a solution to be absorbed and distributed to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1]

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, with the molecular formula C16H16N2O6[2], is a compound of interest in medicinal chemistry. Its structure, featuring multiple methoxy groups and a nitro group, suggests a complex interplay of hydrophilicity and lipophilicity that directly influences its solubility profile.

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3] This makes it an indispensable solvent for preparing high-concentration stock solutions of test compounds for in vitro screening.[3][4]

Phosphate-Buffered Saline (PBS) is an aqueous buffer solution that is isotonic and non-toxic to most cells. It is widely used in biological research to mimic the physiological environment. Determining a compound's solubility in PBS is a critical step in assessing its potential behavior in a biological system.[5]

This guide will provide protocols for two common and complementary methods for solubility determination:

  • Kinetic Solubility: This high-throughput method measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[6][7][8]

  • Thermodynamic (Shake-Flask) Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a compound in a given solvent. It is a lower-throughput but more accurate method, crucial for lead optimization and pre-formulation studies.[1][7]

Physicochemical Properties of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

PropertyValueSource
Molecular FormulaC16H16N2O6[2]
Molecular Weight332.31 g/mol [2]
XLogP3-AA (Predicted)2.5[2]

Experimental Protocols

Materials and Equipment
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (solid)

  • Anhydrous DMSO (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge (capable of high speeds, e.g., 14,000 rpm)[3]

  • Micropipettes and sterile, low-binding tips

  • 2 mL microcentrifuge tubes (low-binding)

  • 96-well plates (polypropylene for sample preparation, UV-transparent for analysis)

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible spectrophotometer

  • Filtration apparatus (e.g., 96-well solubility filter plates)[9]

Protocol 1: Determination of Maximum Solubility in DMSO (Thermodynamic Approach)

This protocol determines the equilibrium solubility of the test compound in DMSO at room temperature.[3]

Workflow for DMSO Solubility Determination

A 1. Prepare Supersaturated Solution Weigh ~10 mg of compound into a microcentrifuge tube. Add a small volume of DMSO (e.g., 100 µL). B 2. Facilitate Dissolution Vortex vigorously for 2-3 minutes. If fully dissolved, add more compound until precipitate forms. A->B C 3. Equilibration Incubate at room temperature for 24 hours with gentle mixing. B->C D 4. Separate Undissolved Solid Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. C->D E 5. Sample Supernatant Carefully collect a known volume of the supernatant. D->E F 6. Quantification Dilute the supernatant with an appropriate solvent. Analyze by HPLC or UV-Vis spectroscopy. E->F G 7. Calculate Solubility Determine the concentration based on a standard curve. F->G

Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.

Step-by-Step Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide into a 2 mL microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[3]

  • Facilitating Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound completely dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed and persists.[3]

  • Equilibration: Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours to ensure that equilibrium is reached. Gentle, periodic mixing during this time can facilitate the process.[3]

  • Separation of Undissolved Compound: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[3]

  • Sampling of the Supernatant: Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

  • Quantification:

    • Prepare a standard curve of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the collected supernatant with the same solvent used for the standard curve to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or UV-Visible spectroscopy method.[1][3]

  • Calculation of Solubility: Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL and mM.

Protocol 2: Kinetic Solubility Determination in PBS

This high-throughput protocol assesses the solubility of the compound when introduced from a DMSO stock solution into PBS.[6][8]

Workflow for Kinetic Solubility in PBS

A 1. Prepare DMSO Stock Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). B 2. Serial Dilution Perform serial dilutions of the stock solution in a 96-well plate using DMSO. A->B C 3. Addition to PBS Transfer a small aliquot (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing PBS (e.g., 198 µL). B->C D 4. Incubation Incubate the plate at room temperature for 1.5 - 2 hours with shaking. C->D E 5. Precipitate Removal Filter the solutions through a 96-well solubility filter plate. D->E F 6. Analysis of Filtrate Quantify the compound concentration in the filtrate using UV-Vis spectroscopy or HPLC. E->F G 7. Determine Kinetic Solubility The highest concentration that remains in solution is the kinetic solubility. F->G

Caption: General workflow for determining the kinetic solubility of a compound in PBS.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in 100% DMSO.

  • Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to PBS: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well filter plate containing a larger volume of PBS, pH 7.4 (e.g., 198 µL). This results in a final DMSO concentration of 1%.[8]

  • Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours on a plate shaker.[9]

  • Filtration: Place the filter plate on top of a 96-well collection plate and filter the solutions using a vacuum manifold to remove any precipitated compound.[9]

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound in each well using a UV-Vis plate reader at the compound's λmax. Alternatively, an HPLC-based method can be used for more precise quantification.[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved in the PBS/DMSO co-solvent system.

Data Interpretation and Reporting

The results of the solubility assays should be reported clearly and concisely.

Table 1: Example Solubility Data for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Solvent SystemAssay TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)
100% DMSOThermodynamic25[Experimental Value][Calculated Value]
PBS (pH 7.4), 1% DMSOKinetic25[Experimental Value][Calculated Value]

The difference between kinetic and thermodynamic solubility is important. Kinetic solubility reflects the concentration achievable in a typical high-throughput screening assay, while thermodynamic solubility represents the true equilibrium solubility. A large discrepancy between the two may indicate that the compound is prone to precipitation over time.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the solubility of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in both a common organic solvent (DMSO) and a physiologically relevant aqueous buffer (PBS). Accurate and reproducible solubility data are fundamental to the successful progression of a compound through the drug discovery and development process. By understanding and implementing these methodologies, researchers can generate high-quality data to guide lead selection, formulation development, and the design of subsequent biological assays.

References

  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Aqueous Solubility Assay.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • U.S. Environmental Protection Agency. (2025, October 15). Benzamide, 3,4,5-trimethoxy- Properties.
  • Millipore.
  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Chem-Impex. (n.d.). 3,4,5-Trimethoxybenzamide.
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Peng, Y., et al. (2022). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
  • Helsinki.fi. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • PubChem. 3,4,5-trimethoxy-n-(3-nitrophenyl)benzamide.
  • U.S. Environmental Protection Agency. (2025, October 15). 3,4,5-Trimethoxy-N-[4-[5-(1-methylethyl)-2-benzoxazolyl]phenyl]benzamide Properties.
  • Sigma-Aldrich. 3,4,5-TRIMETHOXY-N-(3-METHYLPHENYL)BENZAMIDE.
  • PubChemLite. 3,4,5-trimethoxy-n-(3-(trifluoromethyl)phenyl)benzamide.
  • Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde.
  • PubChem. Benzamide, N-(3-nitrophenyl)-.
  • PubChem. 3,4,5-trimethoxy-N-3-pyridylbenzamide.
  • ResearchGate. (2023, February). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
  • CymitQuimica. Benzamide, 3,​4,​5-​trimethoxy-​N-​3-​piperidinyl-.
  • Scribd.
  • BLD Pharm. 920229-61-4|3,4,5-Trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide.
  • NIST. Benzamide, 3,4,5-trimethoxy-.

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 3,4,5-Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of natural and synthetic compounds with potent biological activities. Notably, it is a key structural feature of colchicine and its analogues, which are known to interact with tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells[1]. Several studies have highlighted the cytotoxic potential of compounds containing this scaffold, including chalcone derivatives and novel pyrrolizines, against various human cancer cell lines such as leukemia, colon, and prostate cancer.[1][2][3][4] The presence of three methoxy groups is thought to enhance solubility and reactivity, making this scaffold a valuable component in the design of novel therapeutic agents.[5]

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of a novel compound, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide . While specific biological data for this exact molecule is not yet widely published, its structural similarity to other cytotoxic agents makes it a compelling candidate for investigation. We will detail a multi-assay approach to not only quantify cell death but also to begin elucidating the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic potential of new chemical entities.

Part 1: Foundational & Exploratory Protocols

A robust cytotoxicity assessment begins with careful preparation of the test compound and selection of appropriate cellular models.

Compound Handling and Solubilization

The solubility and stability of the test compound in culture media are critical for accurate and reproducible results. Benzamide derivatives often exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO).[6][7]

Protocol 1: Preparation of Compound Stock Solution

  • Initial Solubility Test: To determine an appropriate solvent, start by attempting to dissolve 1-2 mg of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in 100 µL of various solvents (e.g., DMSO, ethanol). Based on the general properties of benzamides, DMSO is the recommended starting solvent.[7]

  • Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed a non-toxic level, typically ≤0.5%.[8]

Cell Line Selection and Culture

The choice of cell line can significantly impact the observed cytotoxicity. It is advisable to screen the compound against a panel of cell lines representing different cancer types. Based on literature for compounds with the 3,4,5-trimethoxyphenyl moiety, the following cell lines are recommended for initial screening:

  • Lymphoid Neoplasms: Jurkat (T-cell acute lymphoblastic leukemia) and Daudi (Burkitt's lymphoma) cells.[9]

  • Colon Cancer: HCT-116 cells.[3]

  • Prostate Cancer: PC-3 and 22Rv1 cells.[4]

Protocol 2: Cell Seeding for 96-Well Plate Assays

  • Cell Culture: Maintain selected cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvest: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect them directly from the flask.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (e.g., via Trypan Blue exclusion).

  • Seeding: Dilute the cell suspension to the desired seeding density (see Table 1) in complete culture medium. Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.

  • Adhesion: For adherent cells, incubate the plate for 18-24 hours to allow for cell attachment before adding the test compound.[10]

Parameter Recommendation Rationale
Cell Seeding Density 3,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not overconfluent at the assay endpoint.[10]
Compound Concentrations Logarithmic series (e.g., 0.1 nM to 100 µM)To determine the dose-response curve and calculate the IC50 value accurately.
Incubation Time 24, 48, and 72 hoursTo assess both short-term and long-term cytotoxic effects.[9]
Vehicle Control Medium with the same final concentration of DMSOTo account for any effects of the solvent on cell viability.
Positive Control Doxorubicin or StaurosporineTo ensure the assay is performing correctly and the cells are responsive to known cytotoxic agents.
Blank Control Medium without cellsTo determine the background absorbance/luminescence of the medium and assay reagents.

Table 1: General Experimental Parameters for Cytotoxicity Assays.

Part 2: Core Cytotoxicity Assay Protocols

To build a comprehensive cytotoxicity profile, it is essential to use multiple assays that measure different cellular endpoints. This approach helps to avoid false-positive or false-negative results that can arise from compound interference with a single assay chemistry.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[10]

Protocol 3: MTT Assay

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with various concentrations of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide as described in Protocol 2.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium from the wells (for adherent cells) and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound (e.g., 24, 48, 72h) A->B C Add MTT Reagent B->C D Incubate (2-4h, 37°C) Formazan Crystals Form C->D E Add Solubilization Solution (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & IC50 F->G

Caption: MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16][17] The amount of color formed is proportional to the number of lysed cells.[16]

Protocol 4: LDH Cytotoxicity Assay

  • Cell Seeding & Treatment: Seed cells and treat with the test compound as previously described. It is important to include two additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer provided in the assay kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes).

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the cell-free medium control) from all values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

LDH_Workflow A Seed & Treat Cells B Centrifuge Plate A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mix C->D E Incubate (30 min, RT) D->E F Read Absorbance (490 nm) E->F G Calculate % Cytotoxicity F->G NR_Workflow A Seed & Treat Cells B Incubate with Neutral Red Medium (2-3h) A->B C Wash Cells B->C D Add Dye Extraction Solution C->D E Shake Plate (10-20 min) D->E F Read Absorbance (540 nm) E->F G Calculate % Viability & IC50 F->G

Caption: Neutral Red Uptake Assay Workflow.

Part 3: Mechanistic Insight - Apoptosis Assay

Observing a cytotoxic effect is the first step; understanding the mode of cell death is the next. Apoptosis, or programmed cell death, is a distinct process from necrosis (cell lysis). The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. [4]

Caspase-3/7 Activity Assay

Luminescent assays like the Caspase-Glo® 3/7 provide a highly sensitive and specific method for measuring the combined activity of caspase-3 and -7. [19]The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer that promotes cell lysis. [20]When caspases are active, they cleave the substrate, releasing a substrate for luciferase and generating a "glow-type" luminescent signal that is proportional to caspase activity. [20] Protocol 6: Luminescent Caspase-3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the test compound for a relevant period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.

Caspase_Workflow A Seed Cells in White-walled Plate B Treat with Compound A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate (1-3h, RT) C->D E Read Luminescence D->E F Calculate Fold Change in Caspase Activity E->F

Caption: Caspase-3/7 Assay Experimental Workflow.

Part 4: Data Integration and Interpretation

By combining the results from these assays, a more complete picture of the compound's cytotoxic mechanism can be formed.

Assay Cellular Parameter Measured Interpretation of Positive Result
MTT Mitochondrial Reductase ActivityDecrease in metabolic activity; indicates cytotoxicity or cytostasis.
LDH Plasma Membrane IntegrityIncrease in LDH release; indicates cell lysis (necrosis or late apoptosis).
Neutral Red Lysosomal IntegrityDecrease in dye uptake; indicates loss of viability and lysosomal damage.
Caspase-3/7 Effector Caspase ActivityIncrease in luminescence; indicates induction of apoptosis.

Table 2: Summary of Assay Principles and Interpretation.

A compound that is positive in the MTT, LDH, and Caspase-3/7 assays is likely a potent inducer of apoptosis leading to secondary necrosis. A compound positive in MTT and LDH but negative in the caspase assay may be acting through a primary necrotic mechanism. A compound that is positive in the MTT assay but negative in the LDH assay may be cytostatic (inhibiting proliferation) rather than cytotoxic.

Conceptual_Diagram cluster_cell Living Cell cluster_assays Assay Probes Mitochondria Mitochondria (Metabolic Activity) MTT MTT Assay Mitochondria->MTT Measures Lysosome Lysosomes (Integrity) NR Neutral Red Assay Lysosome->NR Measures Caspases Caspase-3/7 (Inactive) CaspaseAssay Caspase-3/7 Assay Caspases->CaspaseAssay Measures Activation Membrane Intact Plasma Membrane LDH LDH Assay Membrane->LDH Measures Leakage Compound 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide Compound->Mitochondria Induces Stress Compound->Lysosome Induces Stress Compound->Caspases Induces Stress Compound->Membrane Induces Stress

Caption: Cellular Targets of In Vitro Cytotoxicity Assays.

References

  • Biocompare. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Journal of medicinal chemistry, 49(10), 3033–3044.
  • Ali, I., Wani, W. A., Saleem, K., & Haque, A. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1276–1292.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2006). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Medeiros, L. J., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Bioorganic & medicinal chemistry letters, 23(16), 4649–4652.
  • JoVE. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. Retrieved from [Link]

  • Liu, X., et al. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer research, 32(9), 3745–3754.
  • ResearchGate. (2025, August 6). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-trimethoxy-N-3-pyridylbenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzamide, 3,4,5-trimethoxy- Properties. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

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Determining IC50 values for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in tumor cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Determining the IC50 Values of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in Tumor Cell Lines

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the novel compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide against various tumor cell lines. The IC50 value is a critical parameter for evaluating the potency of a potential anti-cancer agent.[1][2] This guide details the underlying principles, necessary materials, and a step-by-step protocol for a robust and reproducible cell viability assay. Furthermore, it offers insights into data analysis and interpretation, empowering researchers in drug development to accurately assess the cytotoxic potential of this compound.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of oncology research. The compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, with its trimethoxy-substituted benzamide structure, belongs to a class of molecules that have shown potential anti-cancer properties.[3][4][5] The trimethoxy substitution, in particular, has been associated with anti-proliferative effects in various cancer models.[4][6][7] The IC50 value, which represents the concentration of a drug that is required to inhibit a biological process by 50%, serves as a quantitative measure of its efficacy.[1][2] This application note will focus on the in vitro determination of the IC50 value of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a crucial step in its preclinical evaluation.

The selection of appropriate tumor cell lines is paramount for obtaining clinically relevant data.[8][9] This protocol will utilize a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. The choice of cell lines should be guided by the research question, considering factors such as the tissue of origin and the genetic background of the cells.[8][10]

This guide will primarily focus on the use of a luminescent-based cell viability assay, specifically the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. This method is known for its sensitivity, high-throughput compatibility, and a simple "add-mix-measure" protocol.[11][12] An alternative colorimetric method, the MTT assay, which measures the metabolic activity of cells via the reduction of a tetrazolium salt, will also be discussed.[13][14][15]

Experimental Design & Rationale

A logical and well-controlled experimental design is critical for generating reliable IC50 values. The following diagram outlines the overall workflow for determining the IC50 of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Compound_Treatment Treatment with Compound Serial Dilutions Compound_Prep->Compound_Treatment Cell_Culture Tumor Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Luminescence/Absorbance Measurement Viability_Assay->Data_Acquisition Normalization Data Normalization to Controls Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve (Non-linear Regression) Normalization->Curve_Fitting IC50_Determination IC50 Value Calculation Curve_Fitting->IC50_Determination

Caption: Workflow for IC50 Determination.

Materials & Reagents

Reagents
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (Purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected tumor cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder and solubilization solution (e.g., acidified isopropanol).[13][14]

Equipment
  • Laminar flow biological safety cabinet

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Multichannel pipettes and sterile tips

  • Sterile 96-well, opaque-walled microplates (for luminescence) or clear, flat-bottomed plates (for MTT)

  • Luminometer or microplate spectrophotometer

  • Automated cell counter or hemocytometer

Detailed Protocols

Cell Line Selection and Culture

The choice of cell lines is a critical step and should be based on the specific research goals. Utilizing a panel of cell lines from different tumor types can provide a broader understanding of the compound's activity. For this protocol, we suggest a starting panel of:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

These cell lines are widely used in cancer research and represent common malignancies.

Protocol for Cell Culture:

  • Maintain the selected cell lines in their recommended complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency to maintain them in the exponential growth phase.

Compound Preparation
  • Prepare a high-concentration stock solution of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for the assay. It is recommended to perform a preliminary range-finding experiment to determine the approximate cytotoxic concentration range. A common starting range is from 0.01 µM to 100 µM.

  • The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay Protocol (CellTiter-Glo®)
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium) and seed into a 96-well opaque-walled plate. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the incubation period.[16]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][17]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Record the luminescence using a luminometer.

Alternative Protocol: MTT Assay
  • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.

  • After the 72-hour incubation with the compound, add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Incubate the plate for 4 hours at 37°C.[13]

  • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly by gentle shaking on an orbital shaker.

  • Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[15]

Data Analysis and Interpretation

The following diagram illustrates the data analysis workflow.

G Raw_Data Raw Luminescence/ Absorbance Data Background_Subtraction Subtract Background (Media Only) Raw_Data->Background_Subtraction Normalization Normalize to Vehicle Control (% Viability) Background_Subtraction->Normalization Log_Transformation Log Transform Compound Concentration Normalization->Log_Transformation Nonlinear_Regression Fit Sigmoidal Dose-Response Curve (Variable Slope) Log_Transformation->Nonlinear_Regression IC50_Value Determine IC50 Value Nonlinear_Regression->IC50_Value

Caption: Data Analysis Workflow for IC50 Calculation.

  • Data Normalization:

    • Subtract the average background reading (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).[19]

    • Formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[19]

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[19]

    • The IC50 is the concentration of the compound that elicits a 50% reduction in cell viability.[1]

Example Data Presentation
Compound Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT116)
0 (Vehicle)100.0 ± 5.2100.0 ± 4.8100.0 ± 6.1
0.198.2 ± 4.595.1 ± 5.399.5 ± 4.9
185.7 ± 3.978.4 ± 6.290.1 ± 5.5
1052.1 ± 2.845.3 ± 4.165.8 ± 3.7
5015.6 ± 1.910.2 ± 2.525.4 ± 2.9
1005.3 ± 1.14.8 ± 1.512.7 ± 2.1
IC50 (µM) 9.8 8.2 18.5

Data are presented as mean ± standard deviation.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Uneven cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or high background Low cell number, contaminated reagents, incorrect wavelength/filter settings.Optimize cell seeding density. Use fresh reagents. Ensure the plate reader is set up correctly for the assay.
Inconsistent results between experiments Variation in cell passage number, different batches of reagents, incubation time differences.Use cells within a consistent passage number range. Use the same batch of reagents for comparative studies. Precisely control all incubation times.
No dose-response observed Compound concentration range is too high or too low, compound is inactive, compound has precipitated.Perform a wider range-finding experiment. Verify compound integrity. Check the solubility of the compound in the culture medium.

Conclusion

This application note provides a detailed and robust protocol for determining the IC50 value of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in various tumor cell lines. By following this guide, researchers can obtain reliable and reproducible data on the cytotoxic potency of this compound, which is a critical step in the drug discovery and development pipeline. The principles and protocols described herein can be adapted for the evaluation of other novel chemical entities.

References

  • Bio-Rad. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (2024, February 28). IC50. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]

  • Promega. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Retrieved from [Link]

  • Pazos, M., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 17(4), 305-310. Retrieved from [Link]

  • Martínez-Ramos, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2779. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Marfe, G., et al. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? International Journal of Molecular Sciences, 12(3), 1950-1965. Retrieved from [Link]

  • Lin, S., & Lauffenburger, D. A. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Retrieved from [Link]

  • Jaeger, W., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-1266. Retrieved from [Link]

  • ResearchGate. (2025, August 10). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2539. Retrieved from [Link]

  • Kumar, S., et al. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. Molecules, 21(11), 1473. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16124. Retrieved from [Link]

Sources

Formulation strategies for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for the Tubulin Inhibitor 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Executive Summary

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (TMNB) represents a class of potent tubulin polymerization inhibitors structurally related to Combretastatin A4 and Colchicine.[1][2][3][4] While the 3,4,5-trimethoxy moiety is critical for high-affinity binding to the tubulin


-subunit, it confers significant lipophilicity (LogP ~2.5–2.[1][2][3]9) and poor aqueous solubility (< 5 

g/mL), categorizing TMNB as a BCS Class II compound (Low Solubility, High Permeability).[1][3][4]

This Application Note details two distinct formulation strategies to overcome these barriers:

  • Oral Delivery: A Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) to enhance bioavailability and promote lymphatic transport.[2][3][4][5]

  • Parenteral Delivery: TPGS-Polymeric Micelles to enable high drug loading and inhibit P-glycoprotein (P-gp) efflux pumps.[2][3][4][5]

Physicochemical Profiling & Pre-formulation

Before formulation, the compound's baseline metrics must be established to guide excipient selection.[1][4]

Critical Parameters (Experimental)
ParameterValue / ObservationFormulation Implication
Molecular Weight 332.31 g/mol Suitable for oral and parenteral routes.[2][3][4][5]
LogP (Octanol/Water) 2.5 – 2.9 (Predicted)Highly lipophilic; ideal for lipid-based systems.[1][2][3][4][5]
Aqueous Solubility < 10

g/mL (pH 7.[2][3][4][5]4)
Requires solubilization (Surfactants/Lipids).[1][2][4][5]
pKa Neutral AmidepH-dependent solubility is unlikely; salt formation is difficult.[2][3][4][5]
Melting Point ~179°C - 191°CHigh lattice energy; risk of crystallization in liquid formulations.[2][3][4][5]
Chemical Stability Nitro group (

)
Susceptible to reductive metabolism (nitroreductases) in the liver.[1][2][3][4][5]
Decision Logic

The following decision tree illustrates the selection process based on the specific constraints of TMNB.

FormulationLogic Start TMNB Pre-formulation Solubility Aq. Solubility < 10 µg/mL? Start->Solubility LogP LogP > 2.0? Solubility->LogP Yes Route Target Route? LogP->Route Yes (Lipophilic) SEDDS Strategy A: SEDDS (Oral Bioavailability) Route->SEDDS Oral Micelles Strategy B: TPGS Micelles (IV/Targeting) Route->Micelles Intravenous Nano Strategy C: Nanosuspension (High Dose/Toxicology) Route->Nano High Dose IP/Oral

Figure 1: Formulation decision tree based on TMNB physicochemical properties.

Protocol A: Oral SEDDS Formulation

Rationale: The SEDDS (Self-Emulsifying Drug Delivery System) approach utilizes oils and surfactants to keep TMNB in a solubilized state.[2][3][4][5] Upon contact with gastric fluids, it spontaneously forms a fine emulsion.[1][4]

  • Mechanism: Improves wettability and recruits chylomicron transport, potentially bypassing first-pass hepatic reduction of the nitro group.[2][4]

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Solubilizer.[1][2][3][4][5]

  • Surfactant: Cremophor EL or Tween 80 – Emulsifier.[2][3][4][5]

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) – Reduces interfacial tension.[1][2][3][4][5]

Step-by-Step Protocol

Step 1: Solubility Screening (Saturation Solubility)

  • Add excess TMNB (approx. 50 mg) to 2 mL of individual excipients (Capryol 90, Tween 80, Transcutol P) in glass vials.

  • Vortex for 5 minutes.

  • Shake at 37°C for 48 hours in a reciprocating shaker.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Dilute supernatant with Methanol and quantify via HPLC (see Section 5).[2][3][4][5]

    • Target: Select the oil with the highest solubilizing capacity (>20 mg/mL is ideal).[3][4][5]

Step 2: Construction of Pseudo-Ternary Phase Diagram

  • Prepare surfactant:co-surfactant (

    
    ) mixtures at ratios of 1:1, 2:1, and 3:1 (w/w).[1][3][4][5]
    
  • Mix Oil and

    
     at ratios from 9:1 to 1:9.
    
  • Water Titration: Add distilled water dropwise to each oil/

    
     blend under magnetic stirring.
    
  • Observation: Record the point where the mixture turns from clear (microemulsion) to turbid (crude emulsion).

  • Selection: Choose the formulation region that retains clarity with the highest water content (indicates stable nano-emulsion).[2][3][4][5]

Step 3: Drug Loading

  • Dissolve calculated TMNB (e.g., 10 mg/mL) into the optimized Oil/

    
     pre-concentrate.[1][3][4][5]
    
  • Stir at 40°C until clear.

  • Store in a sealed vial.

SEDDS_Workflow Excipients Excipient Screening (Capryol 90, Tween 80) PhaseDiag Phase Diagram (Water Titration) Excipients->PhaseDiag Select Best Solubilizers Loading Drug Loading (TMNB + Pre-concentrate) PhaseDiag->Loading Define Stable Region Capsule Soft Gelatin Encapsulation Loading->Capsule Final Dosage Form

Figure 2: Workflow for developing a lipid-based SEDDS formulation.

Protocol B: TPGS Polymeric Micelles (IV)

Rationale: D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a biomaterial that forms micelles.[1][2][3][4][5]

  • Dual Function: It solubilizes hydrophobic drugs and inhibits P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance in tubulin-targeting therapies.[1][2][3][4][5]

Materials
  • Polymer: TPGS 1000.[2][3][4][5]

  • Solvent: Ethanol or Acetone (volatile organic solvent).[1][2][3][4][5]

  • Aqueous Phase: Water for Injection (WFI) or PBS.[1][2][3][4][5]

Thin-Film Hydration Protocol
  • Preparation of Organic Phase:

    • Dissolve 10 mg of TMNB and 100 mg of TPGS in 10 mL of Ethanol (Ratio 1:10 w/w).

    • Ensure complete dissolution by sonication.[2][3][4][5]

  • Film Formation:

    • Transfer solution to a round-bottom flask.

    • Evaporate solvent using a Rotary Evaporator (Rotavap) at 40°C under reduced pressure (vacuum).[1][2][3][4][5]

    • Critical Check: A thin, transparent, homogenous film must form on the flask wall.[1][3] If crystals are visible, the ratio of TPGS is too low.[1]

  • Hydration:

    • Add 10 mL of pre-warmed (37°C) Water for Injection to the flask.

    • Rotate the flask at 150 rpm at 37°C for 30 minutes.

    • The film will peel off and self-assemble into micelles (clear to slightly opalescent solution).[2][3][4][5]

  • Purification & Sterilization:

    • Centrifuge at 12,000 rpm for 10 minutes to remove unincorporated drug precipitates.

    • Filter the supernatant through a 0.22

      
      m PVDF membrane filter for sterilization.[2][3][4][5]
      
  • Characterization:

    • Measure Particle Size and Zeta Potential (DLS).[1][2][3][4][5] Target: 20–100 nm.[2][3][4][5]

    • Calculate Entrapment Efficiency (EE%):

      
      [1][3][4][5]
      

Analytical Validation (HPLC Method)

To validate the formulations, a robust HPLC method is required.[1][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).[1][3]
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1][2][3][4][5]

    • Note: High organic content is needed to elute the lipophilic TMNB.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 254 nm (Benzamide absorption) or 210 nm.[1][2][3][4][5]

  • Retention Time: Expect elution between 4–7 minutes depending on column dead volume.[2][3][4][5]

Expert Insights & Troubleshooting

  • Issue: Nitro Reduction.

    • Insight: The 3-nitrophenyl group is prone to reduction to 3-aminophenyl by hepatic enzymes.[2][3][4][5]

    • Solution: In preclinical PK studies, monitor both parent (Nitro) and metabolite (Amino).[1][3][4][5] If rapid metabolism is observed, the SEDDS formulation (lymphatic uptake) is superior to standard oral suspensions.[1][3][4][5]

  • Issue: Crystallization in SEDDS.

    • Insight: TMNB has a high melting point.[2][3][4][5] If precipitation occurs upon storage in the lipid mixture, add a precipitation inhibitor like PVP K30 or HPMC (1–2% w/w) to the pre-concentrate.[1][3][4]

References

  • Lipid-Based Formulation Strategies: Pouton, C. W. (2006).[1][2][3][4][5] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1][2][4] Link

  • TPGS Micelles & P-gp Inhibition: Guo, Y., et al. (2013).[1][2][3][4] The applications of Vitamin E TPGS in drug delivery.[4][5] European Journal of Pharmaceutical Sciences, 49(2), 175-186.[1][3][4] Link

  • Tubulin Inhibitor Analogs (Combretastatin): Pettit, G. R., et al. (1995).[1][3][4][5] Antineoplastic agents.[2][3][4][5] 291. Isolation and structure of combretastatins A-4, A-5, and A-6.[1][3] Journal of Medicinal Chemistry, 38(10), 1666-1672.[1][3][4] Link

  • Benzamide Solubility Profiles: BenchChem Technical Guide. Solubility and Stability of 3,5-Dimethoxybenzamide (Analogous scaffold). Link[1][2][3][4][5]

Sources

Application Note: Spectroscopic Characterization (NMR, IR) of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the structural elucidation of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction & Structural Significance

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CAS 6597-38-2) is a highly functionalized diaryl amide. It serves as a critical structural motif in medicinal chemistry, often utilized in the development of tubulin-binding agents and antineoplastic drugs. The molecule features a fascinating "push-pull" electronic system: an electron-rich 3,4,5-trimethoxyphenyl ring (Ring A) and an electron-deficient 3-nitrophenyl ring (Ring B), bridged by a rigid amide linkage.

The chemical environment of each proton and carbon atom in this benzamide molecule heavily influences its resonance frequency, providing a unique and predictable spectroscopic fingerprint[1]. This Application Note details the causality behind these spectral signatures and establishes a robust workflow for structural validation.

Experimental Workflows & Protocols

Expertise & Experience Insight:

The choice of solvent and matrix is critical for the accurate characterization of amides. We mandate the use of DMSO-


  for NMR rather than CDCl₃. The strong hydrogen-bonding capability of DMSO locks the exchangeable amide proton, preventing rapid exchange with trace moisture and ensuring the N-H peak is sharply visible in the spectrum. For FT-IR, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture-induced broadening of the critical N-H and C=O bands.
Protocol 2.1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 15–20 mg of highly pure (>98% by HPLC) 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition Parameters (¹H NMR) : 400 MHz or higher; Spectral width 15 ppm; Relaxation delay (D1) 2.0 s; 16–32 scans.

  • Acquisition Parameters (¹³C NMR) : 100 MHz or higher; Proton-decoupled; Spectral width 250 ppm; D1 2.0 s; 1024 scans[1].

  • Self-Validation (D₂O Shake) : To unequivocally identify the amide N-H proton, add 1–2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H peak will disappear due to deuterium exchange, validating the assignment.

Protocol 2.2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation : Place 2–3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition Parameters : Resolution 4 cm⁻¹; Spectral range 4000–400 cm⁻¹; 32 co-added scans. Apply background subtraction prior to sample measurement[2].

Workflow Start Compound Synthesis & Purification QC Purity Verification (HPLC > 98%) Start->QC NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) QC->NMR_Prep IR_Prep IR Sample Prep (ATR Crystal) QC->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, 2D-COSY) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (4000 - 400 cm⁻¹) IR_Prep->IR_Acq Data_Int Data Processing & Spectral Interpretation NMR_Acq->Data_Int IR_Acq->Data_Int Validation Structural Validation Data_Int->Validation

Fig 1. Experimental workflow for the spectroscopic characterization of benzamide derivatives.

Spectroscopic Data Presentation & Causality Analysis

¹H NMR Analysis

The ¹H NMR spectrum provides a structural map dictated by the distinct electronic environments of the two aromatic rings.

Table 1: ¹H NMR Spectral Assignments (in DMSO-


) 
Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (Amide)10.50 - 10.70Singlet (broad)1H-
H-2' (Ring B)8.70 - 8.80Triplet1H~2.0
H-6' (Ring B)8.15 - 8.25Doublet of doublets1H~8.0, 2.0
H-4' (Ring B)8.00 - 8.10Doublet of doublets1H~8.0, 2.0
H-5' (Ring B)7.60 - 7.70Triplet1H~8.0
H-2, H-6 (Ring A)7.25 - 7.35Singlet2H-
3,5-OCH₃3.80 - 3.90Singlet6H-
4-OCH₃3.70 - 3.80Singlet3H-

Mechanistic Causality:

  • The Amide Proton (>10.5 ppm): The extreme downfield shift is caused by the anisotropic deshielding of the carbonyl group combined with the strong electron-withdrawing effect of the adjacent 3-nitrophenyl ring.

  • Ring B (3-Nitrophenyl): The nitro group exerts a powerful inductive and resonance deshielding effect[3]. The H-2' proton is uniquely flanked by two electron-withdrawing groups (NO₂ and NHCO), pushing it to the most downfield aromatic position (~8.75 ppm).

  • Ring A (3,4,5-Trimethoxyphenyl): The electron-donating methoxy groups shield the H-2 and H-6 protons, shifting them upfield (~7.30 ppm) compared to standard aromatic protons.

Logic Core 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide RingA Ring A: 3,4,5-Trimethoxyphenyl (Electron-Rich) Core->RingA RingB Ring B: 3-Nitrophenyl (Electron-Deficient) Core->RingB Amide Amide Linkage (-CONH-) Core->Amide EffectA Shielding Effect: Upfield 1H Shifts (~7.3 ppm) RingA->EffectA EffectB Deshielding Effect: Downfield 1H Shifts (7.6-8.8 ppm) RingB->EffectB EffectAmide Anisotropic Deshielding & H-Bonding (NH > 10 ppm) Amide->EffectAmide

Fig 2. Logical relationship of substituent electronic effects on NMR chemical shifts.

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton, particularly isolating the carbonyl and methoxy carbons[1].

Table 2: ¹³C NMR Spectral Assignments

Carbon EnvironmentPredicted Shift (δ, ppm)Assignment Notes
C=O (Amide)165.0 - 166.0Deshielded carbonyl carbon
C-3, C-5 (Ring A)152.5 - 153.5Oxygen-bound aromatic carbons
C-3' (Ring B)148.0 - 149.0Nitro-bound aromatic carbon
C-4 (Ring A)140.0 - 141.5Oxygen-bound aromatic carbon
C-1' (Ring B)139.5 - 140.5Nitrogen-bound aromatic carbon
Ar-CH (Various)105.0 - 130.0Unsubstituted aromatic carbons
4-OCH₃60.0 - 61.0Sterically hindered methoxy carbon
3,5-OCH₃56.0 - 57.0Less hindered methoxy carbons
FT-IR Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the amide linkage and the nitro group[2][4].

Table 3: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Assignment
3250 - 3350N-H StretchAmide N-H (hydrogen-bonded)
1650 - 1670C=O Stretch (Amide I)Amide Carbonyl[2]
1530 - 1550N-H Bend (Amide II)Coupled C-N stretch and N-H bend[4]
1520 - 1530Asymmetric NO₂ StretchNitro group
1340 - 1350Symmetric NO₂ StretchNitro group
1120 - 1250C-O-C StretchAlkyl-aryl ether (Methoxy groups)

Mechanistic Causality:

  • Amide I and II Bands: The Amide I band at ~1650 cm⁻¹ is a hallmark of the C=O stretch in secondary amides[2]. Its relatively low frequency (compared to standard ketones at >1700 cm⁻¹) is due to the resonance contribution of the nitrogen lone pair, which gives the C=O bond partial single-bond character.

  • Nitro Group: The symmetric and asymmetric stretching vibrations of the NO₂ group are highly diagnostic and appear as intense, sharp bands, confirming the integrity of Ring B[3].

Conclusion & Quality Control

The structural elucidation of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide relies on a multi-modal spectroscopic approach. The ¹H NMR spectrum validates the substitution pattern through precise integration and multiplicity, while the ¹³C NMR and FT-IR spectra confirm the presence of the critical amide and nitro functional groups. For rigorous quality control in drug development, these self-validating spectral signatures must be cross-referenced with LC-MS data to ensure absolute structural integrity.

References[1] Title: Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Source: Benchchem. URL: https://www.benchchem.com[4] Title: FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. Source: MDPI. URL:https://www.mdpi.com[2] Title: Interpreting Infrared Spectra. Source: Specac Ltd. URL:https://www.specac.com[3] Title: CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS. Source: Canadian Science Publishing. URL: https://cdnsciencepub.com

Sources

Application Note: Storage, Handling, and Safety Protocols for 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Chemical Profiling 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide (CAS 6597-38-2) is a synthetic benzamide derivative utilized in advanced pharmacological and chemical research [1]. The molecule is characterized by two distinct pharmacophores that dictate its handling requirements: a 3,4,5-trimethoxybenzamide moiety and a 3-nitrophenyl group. Understanding the mechanistic behavior of these functional groups is critical for establishing safe laboratory practices, as they introduce specific toxicological risks ranging from potent cytotoxicity to hematological interference.

2. Mechanistic Toxicology & Hazard Identification Safety protocols cannot be effectively implemented without understanding the causality behind the compound's hazards.

  • Hematological Toxicity (Methemoglobinemia): The 3-nitrophenyl group acts as a strong electron acceptor. In biological systems, nitroaromatic compounds undergo flavoenzyme-catalyzed single- or two-electron bioreductions. This process generates highly reactive intermediates, including nitro radical anions, nitroso derivatives, and hydroxylamines [3]. These metabolites readily penetrate erythrocytes and oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin [4]. Because methemoglobin cannot bind oxygen, systemic exposure leads to tissue hypoxia and cyanosis [5].

  • Cytotoxicity & Antiproliferative Risk: The 3,4,5-trimethoxybenzamide scaffold is a well-documented pharmacophore known to bind to the colchicine site of tubulin. This binding inhibits tubulin polymerization, disrupts microtubule dynamics, and arrests the cell cycle at the G2/M phase [6]. Consequently, the compound must be handled as a potent cytotoxic agent, necessitating stringent barrier controls to prevent accidental inhalation or dermal absorption.

ToxicityPathway N1 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide N2 Flavoenzyme Bioreduction (NADPH Reductases) N1->N2 N3 Reactive Intermediates (Nitroso & Hydroxylamine) N2->N3 N4 Hemoglobin (Fe2+) Oxidation N3->N4 N5 Methemoglobin (Fe3+) Formation N4->N5 N6 Tissue Hypoxia & Cyanosis N5->N6

Mechanistic pathway of nitroaromatic-induced methemoglobinemia via bioreduction.

3. Quantitative Safety & Storage Data To ensure chemical stability and mitigate exposure risks, the physical and hazard properties of the compound are summarized below.

ParameterSpecification / RequirementRationale
CAS Number 6597-38-2Unique chemical identifier [1].
Molecular Formula C16H16N2O6Indicates high oxygen/nitrogen content.
Molecular Weight 332.316 g/mol Required for precise molarity calculations [1].
Storage Temperature -20°C (Long-term) / 2-8°C (Short-term)Prevents thermal degradation of the amide bond [2].
Atmosphere Desiccated (Argon/Nitrogen preferred)Prevents moisture-induced caking and hydrolysis.
Light Sensitivity Protect from UV/Visible lightNitroaromatics undergo photochemical degradation.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation)Based on structural analogs (nitrobenzamides) [2].

4. Storage Protocols & Environmental Controls The stability of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is heavily dependent on environmental controls.

  • Desiccation: The compound must be stored in a tightly sealed container within a desiccator. Moisture ingress can lead to hydrolysis of the central amide linkage over time, compromising experimental reproducibility.

  • Actinic Light Protection: Nitroaromatic compounds are susceptible to photolysis. Store in amber glass vials or wrap primary containers in aluminum foil [2].

  • Chemical Segregation: Strictly segregate from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases. The nitro group can undergo rapid, highly exothermic reduction if exposed to incompatible reagents [2].

5. Standard Operating Procedure (SOP): Safe Handling & Solution Preparation To prevent aerosolization of the cytotoxic powder, researchers must utilize a self-validating "weighing by difference" protocol. This ensures that the exact mass transferred is known without exposing the open powder to the ambient laboratory environment for extended periods.

Step-by-Step Methodology:

  • Equilibration: Remove the desiccated vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water weight and accelerating degradation.

  • Preparation of the Environment: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Use an anti-static zero-stat gun on the spatulas and weigh boats. Causality: Fine organic powders carry static charges that cause them to repel from spatulas and aerosolize, increasing inhalation risk.

  • Weighing by Difference (Self-Validating Step):

    • Tare the analytical balance with the sealed stock vial.

    • Inside the hood, transfer an approximate amount of powder to a pre-tared target vial containing a known volume of solvent (e.g., DMSO).

    • Reseal the stock vial, wipe the exterior with a damp Kimwipe, and re-weigh it.

    • Validation: The negative mass difference on the balance is the exact mass transferred. This eliminates the need to transport open weigh boats across the laboratory.

  • Dissolution: Cap the target vial and vortex until complete dissolution is achieved. For biological assays, prepare a concentrated stock (e.g., 10 mM to 50 mM) in anhydrous DMSO to minimize solvent toxicity in downstream cell cultures.

  • Decontamination: Wipe down the balance and hood surfaces with a solvent mixture (e.g., 70% Ethanol / 30% Water) to capture any trace dust. Do not dry sweep [2].

SafeHandling S1 Desiccated Storage (-20°C) S2 Equilibrate to Room Temp (Prevent Condensation) S1->S2 S3 Transfer to Fume Hood (Anti-static Environment) S2->S3 S4 Weigh by Difference (Closed Vial Technique) S3->S4 S5 Dissolve in DMSO & Seal S4->S5 S6 Surface Decontamination (Damp Wipe) S5->S6

Self-validating workflow for the safe handling and dissolution of the compound.

6. Emergency Response & Decontamination In the event of an accidental exposure or spill, immediate action is required to prevent systemic absorption.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use organic solvents (like ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound [7].

  • Spill Cleanup: Evacuate non-essential personnel. Wear a particulate respirator (N95/FFP3) if the spill is outside a hood. Cover the powder with damp absorbent pads to suppress dust generation. Carefully scoop the material into a hazardous waste container. Wash the spill area with a detergent solution [7].

  • Medical Intervention: If cyanosis (bluish discoloration of lips/nail beds) develops, seek immediate medical attention. The clinical antidote for severe nitroaromatic-induced methemoglobinemia is intravenous methylene blue, which reduces Fe3+ back to Fe2+ [5].

References

  • de Oliveira, M. T., et al. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society (SciELO), 2024. Available at: [Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". Water, 2024. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene". National Institutes of Health (NIH). Available at: [Link]

  • Li, Q., et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors". Bioorganic Chemistry (PubMed), 2020. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic synthetic intermediates. 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CAS 6597-38-2) presents a significant formulation challenge, behaving similarly to Biopharmaceutics Classification System (BCS) Class II/IV molecules[1].

The solubility barrier of this compound is driven by two structural features:

  • High Lipophilicity: The three methoxy groups significantly increase the molecule's hydrophobic surface area.

  • High Crystal Lattice Energy: The rigid planar benzamide core, combined with the strongly electron-withdrawing meta-nitro group, facilitates intense intermolecular hydrogen bonding and π-π stacking.

When introducing this compound to aqueous media, the lattice energy and hydrophobic exclusion override aqueous solvation, leading to rapid precipitation. This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs to help you formulate this compound for in vitro and in vivo assays without compromising data integrity.

Part 1: Troubleshooting Guide

Researchers often encounter the following issues when working with trimethoxybenzamide derivatives. This matrix addresses the root causes and provides actionable solutions.

Observed IssueMechanistic CauseActionable Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) "Solvent Shock." The rapid change in the dielectric constant forces the highly lipophilic trimethoxy and nitrophenyl rings out of solution before they can be solvated by water.Do not add aqueous buffer directly to DMSO stocks. Use a step-down co-solvent approach. Mix the DMSO stock with a surfactant (Tween-80) and a co-solvent (PEG300) before introducing the aqueous phase[2].
Inconsistent IC50 values in cell-based assays Micro-precipitation. The compound forms sub-visible colloidal aggregates in the media, drastically reducing the actual free-drug concentration available to bind cellular targets.Implement a self-validating check. Centrifuge the final media at 10,000 x g for 5 mins and analyze the supernatant via HPLC-UV to verify the true dissolved concentration.
High solvent toxicity in cell culture Exceeding the maximum tolerated dose of organic solvents (typically >0.5% v/v DMSO) in an attempt to keep the compound kinetically suspended.Switch to a cyclodextrin-based vehicle. Encapsulating the compound in Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows you to reduce the final DMSO concentration to <0.1%[3].
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific compound resist standard DMSO-to-water dilution? The solubility barrier is a thermodynamic issue. When you dilute a DMSO stock of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide into water, the water molecules preferentially hydrogen-bond with each other and the DMSO. This rapidly excludes the hydrophobic drug molecules, which immediately aggregate to minimize their exposed surface area to the water. To overcome this, you must lower the surface tension of the water (using surfactants) or physically shield the hydrophobic regions of the drug (using host-guest complexation).

Q2: Which cyclodextrin is best suited for this molecule? For aromatic, multi-substituted rings like trimethoxybenzamides, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate the trimethoxyphenyl ring. This encapsulation shields the hydrophobic methoxy groups from the aqueous environment, thermodynamically driving the compound into solution[3].

Q3: How do I ensure my formulation is a true solution and not a suspension? A self-validating formulation must remain optically clear and thermodynamically stable. After preparing your formulation, subject it to a 24-hour room temperature incubation. If Dynamic Light Scattering (DLS) or simple visual inspection against a dark background reveals a Tyndall effect (scattering of light by sub-visible particles), the solution is merely a kinetic suspension and will eventually crash out.

Part 3: Quantitative Comparison of Solubility Enhancement Techniques

To select the appropriate methodology for your specific assay, compare the quantitative limits and burdens of each technique below.

Enhancement TechniqueMax Solubilization CapacityOrganic Solvent BurdenBiocompatibilityPreparation Time
Direct Aqueous Dilution < 0.01 mMHigh (if relying on DMSO)LowInstant
Co-Solvent System ~ 2.5 - 5.0 mMMedium (10% DMSO)Moderate15 mins
Cyclodextrin (HP-β-CD) ~ 5.0 - 10.0 mMLow (< 1% DMSO)High24 - 48 hours
Solid Dispersion / Nanoparticles > 10.0 mMNone (in final formulation)High2 - 3 days

Data synthesized from standard solubility enhancement profiles for trimethoxybenzamide and combretastatin analogues[4].

Part 4: Validated Experimental Protocols
Protocol A: The 4-Component Co-Solvent System

Ideal for in vivo dosing and high-concentration stock preparation. This protocol utilizes a sequential addition method to prevent solvent shock[2].

Materials: DMSO, PEG300, Tween-80, 0.9% Saline. Target Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Dissolution: Weigh the required amount of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and dissolve it completely in 10% (by final volume) DMSO . Vortex until the solution is perfectly clear. Causality: DMSO is required first to completely disrupt the crystal lattice.

  • Co-solvent Addition: Add 40% (by final volume) PEG300 to the DMSO stock. Vortex continuously for 2 minutes. Causality: PEG300 acts as a bridge, lowering the dielectric constant gap between DMSO and water.

  • Surfactant Addition: Add 5% (by final volume) Tween-80 . Sonicate the mixture for 5 minutes at room temperature. Causality: Tween-80 forms micelles that will encapsulate the drug once the aqueous phase is introduced.

  • Aqueous Addition: Dropwise, add 45% (by final volume) 0.9% Saline while vortexing vigorously.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the thermodynamic solubility limit of this specific vehicle.

Protocol B: Cyclodextrin Complexation

Ideal for in vitro cell culture assays where organic solvents must be minimized to prevent cytotoxicity[3].

Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), PBS or Cell Culture Media.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Drug Addition: Add 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide powder directly to the HP-β-CD solution in excess (to create a saturated solution).

  • Equilibration: Stir the mixture vigorously using a magnetic stir bar at room temperature for 24 to 48 hours , protected from light. Causality: Inclusion complex formation is a thermodynamically driven equilibrium process, not an instantaneous dissolution. It requires time for the drug to partition into the cyclodextrin cavities.

  • Filtration: Pass the suspension through a 0.22 µm sterile syringe filter to remove uncomplexed, undissolved drug.

  • Quantification: The resulting filtrate is a saturated solution of the compound-cyclodextrin complex. Quantify the exact dissolved concentration using HPLC-UV before applying it to your cells.

Part 5: Formulation Decision Workflow

Use the following decision tree to determine the optimal formulation strategy based on your required assay concentration.

Formulation_Workflow Start Determine Required Assay Concentration for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide High High Concentration (>10 mM) e.g., In Vivo Dosing Start->High Med Medium Concentration (1-10 mM) e.g., Stock Solutions Start->Med Low Low Concentration (<1 mM) e.g., Cell Culture Media Start->Low SolidDisp Solid Dispersion / Nanosuspension (Polymer Matrix) High->SolidDisp Cyclo Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Med->Cyclo CoSolvent Co-Solvent System (DMSO / PEG300 / Tween-80) Low->CoSolvent Validate Validation Step: Centrifuge & HPLC-UV Check SolidDisp->Validate Cyclo->Validate CoSolvent->Validate Success Thermodynamically Stable Aqueous Solution Validate->Success

Decision workflow for selecting a solubility enhancement strategy based on target concentration.

References
  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Ascendia CDMO. Available at:[Link]

  • Taylor & Francis. "Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during this specific amide coupling reaction. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you achieve optimal synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide?

The primary challenge in this synthesis is the coupling of an electron-rich carboxylic acid (3,4,5-trimethoxybenzoic acid) with an electron-deficient, and therefore poorly nucleophilic, aniline (3-nitroaniline). The direct reaction between a carboxylic acid and an amine is generally difficult because of the formation of a highly unreactive ammonium-carboxylate salt.[1][2][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[4][5] The electron-withdrawing nitro group on the aniline significantly reduces the nucleophilicity of the amino group, making the subsequent nucleophilic attack on the activated carboxylic acid less efficient and often requiring more robust coupling conditions.

Q2: What are the most common synthetic routes for this type of amide bond formation?

There are three principal strategies for forming this amide bond, each centered on the activation of the 3,4,5-trimethoxybenzoic acid:

  • Conversion to an Acyl Halide: The carboxylic acid is first converted to a highly reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl halide then readily reacts with 3-nitroaniline, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[1][]

  • Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid in situ.[2][4][5] These reactions often include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[7][8]

  • Uronium/Phosphonium Salt Coupling: More modern and highly efficient coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed.[9][10][11] These reagents convert the carboxylic acid into a highly reactive active ester, facilitating rapid coupling even with poorly nucleophilic amines.[10]

Troubleshooting and Optimization Guide

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. The following decision tree and detailed explanations will help you diagnose the problem.

G Start Low Yield Observed Q1 Is unreacted starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Reactions or Degradation Q1->A1_No No Opt1 Sub-optimal Activation A1_Yes->Opt1 Opt2 Poor Nucleophilicity of Amine A1_Yes->Opt2 Opt3 Incorrect Stoichiometry/Base A1_Yes->Opt3 Side1 Hydrolysis of Activated Intermediate A1_No->Side1 Side2 N-acylurea Formation (with DCC/EDC) A1_No->Side2 Sol1 1. Switch to a stronger coupling reagent (e.g., HATU). 2. Add HOBt/HOAt if using carbodiimides. 3. Verify purity/activity of reagents. Opt1->Sol1 Sol2 1. Increase reaction temperature (e.g., 40-60°C). 2. Increase reaction time (monitor by TLC). 3. Use a more polar, aprotic solvent (e.g., DMF). Opt2->Sol2 Sol3 1. Use a slight excess (1.1-1.2 eq) of the carboxylic acid. 2. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present. Opt3->Sol3 Sol_Side1 Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar). Side1->Sol_Side1 Sol_Side2 Add HOBt to the reaction mixture before adding DCC. This traps the activated acid as an HOBt-ester, preventing rearrangement. Side2->Sol_Side2

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Explanations:

  • Cause 1: Inefficient Carboxylic Acid Activation. 3-Nitroaniline is a weak nucleophile. Standard coupling reagents like DCC alone may not provide a sufficiently reactive intermediate to be attacked efficiently.

    • Solution: Switch to a more potent coupling reagent. Uronium salts like HATU are specifically designed to activate carboxylic acids into highly reactive OAt-active esters, which react faster and more completely with weak nucleophiles.[10][11] If using DCC or EDC, the addition of HOBt or HOAt is crucial as it forms an active ester intermediate that is more reactive and less prone to side reactions.[7][8]

  • Cause 2: Sub-optimal Reaction Conditions. The reaction kinetics may be slow due to the low reactivity of the aniline.

    • Solution:

      • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can help to solvate the intermediates and increase the reaction rate compared to less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10]

      • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to drive the reaction to completion. Monitor for potential degradation at higher temperatures.

      • Time: These reactions can be slow. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the limiting reagent is consumed, which may take 12-24 hours.[7]

  • Cause 3: Hydrolysis. Coupling reagents and activated intermediates are highly susceptible to hydrolysis. The presence of water will quench the activated carboxylic acid, reverting it to the starting material and reducing the yield.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to exclude atmospheric moisture.[7]

Q4: My TLC shows a major byproduct that is difficult to separate from my product. What is it and how can I prevent it?

If you are using a carbodiimide reagent like DCC, the most common and troublesome byproduct is N-acylurea.[7] This forms when the O-acylisourea intermediate (the activated carboxylic acid) rearranges internally instead of reacting with the amine. This byproduct is often sparingly soluble and can co-precipitate with the desired product, making purification difficult.[7]

  • Prevention: The most effective way to prevent N-acylurea formation is to add an activating agent like HOBt or HOAt to the reaction mixture.[7] HOBt rapidly intercepts the O-acylisourea to form an active HOBt-ester. This ester is highly reactive towards the amine but is not prone to rearrangement, thus suppressing the formation of the N-acylurea byproduct.

  • Removal: If the N-acylurea byproduct (specifically DCU from DCC) has already formed, it can often be removed by filtration, as it is poorly soluble in many organic solvents like DCM.[7] Alternatively, after workup, dissolving the crude product in a minimal amount of a solvent like DCM or ethyl acetate and then adding a non-polar solvent like hexanes can sometimes selectively precipitate the urea byproduct.[7]

Q5: What is the optimal method for purifying the final product?

Achieving high purity is critical for downstream applications. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction is complete, quench the mixture and perform an aqueous workup. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted base (like DIPEA or triethylamine), followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3,4,5-trimethoxybenzoic acid and HOBt. Finish with a brine wash to remove residual water.

  • Recrystallization: This is an effective technique for purifying solid compounds.[12] The choice of solvent is critical; ideal solvents dissolve the compound when hot but not at room temperature.[12] For N-aryl benzamides, solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol are often successful. Experiment with small amounts of crude product to find the optimal solvent or solvent pair.

  • Flash Column Chromatography: If recrystallization fails to remove all impurities, flash chromatography on silica gel is the method of choice.[12] A typical mobile phase would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.

Purification Technique Purpose Typical Solvents/Reagents Notes
Aqueous Workup Removal of ionic impurities, unreacted starting materials, and reagents.Ethyl Acetate, 1M HCl, Sat. NaHCO₃, BrineA crucial first step to simplify subsequent purification.
Recrystallization High-yield purification of the final product from minor impurities.Ethanol/Water, Ethyl Acetate/Hexanes, IsopropanolVery effective if impurities have different solubility profiles.[12]
Column Chromatography Separation of compounds with similar polarities.Silica Gel, Hexanes/Ethyl Acetate GradientThe most powerful but potentially lower-yielding purification method.

Experimental Protocol: High-Yield Synthesis Using HATU

This protocol utilizes HATU, a highly efficient coupling reagent well-suited for challenging amide bond formations involving poorly nucleophilic amines.

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • 3-Nitroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 equivalent) and 3-nitroaniline (1.1 equivalents).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.2-0.5 M is typical).

  • Base Addition: Add DIPEA (2.0 equivalents) to the mixture and stir for 5 minutes.

  • Activation and Coupling: Add HATU (1.1 equivalents) to the stirred solution in one portion at room temperature. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 40°C.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide.

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ChemTube3D. (2023, January 22).
  • BOC Sciences. (2024, March 29).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Ashenhurst, J. (2018, February 28).
  • Cui, J., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 7(5), e37413.
  • LibreTexts Chemistry. (2020, May 30). 21.
  • Reddit. (2026, January 30).
  • Chemistry Steps. (2020, February 26).
  • BCA Protein Assay Kit. (2026, February 6).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. BenchChem Technical Support.

Sources

Minimizing side reactions during N-(3-nitrophenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-nitrophenyl)benzamide Synthesis

Topic: Minimizing Side Reactions & Optimizing Purity Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-2026-NPB-03

Introduction

Welcome to the Technical Support Center for amide synthesis. You are likely synthesizing N-(3-nitrophenyl)benzamide (also known as 3'-nitrobenzanilide) via the acylation of 3-nitroaniline with benzoyl chloride.

This specific transformation presents a unique kinetic challenge: 3-nitroaniline is a deactivated nucleophile (


) due to the strong electron-withdrawing nitro group. This reduced nucleophilicity makes the competing hydrolysis of benzoyl chloride a significant side reaction, leading to lower yields and benzoic acid contamination.

This guide provides an autonomous, self-validating workflow to minimize these side reactions and ensure high purity.

Module 1: Critical Reaction Parameters (FAQs)

Q1: Why is my yield consistently low (<60%) even with excess benzoyl chloride?

Diagnosis: The issue is likely Hydrolytic Competition . Technical Insight: In a standard aqueous Schotten-Baumann reaction (NaOH/Water/DCM), the rate of benzoyl chloride hydrolysis (


) competes with aminolysis (

). Since 3-nitroaniline is deactivated,

is suppressed. If mixing is poor or the base concentration is too low, hydrolysis dominates. Solution:
  • Switch Solvent System: Move from biphasic aqueous conditions to a homogeneous organic phase using anhydrous Dichloromethane (DCM) or THF with a soluble organic base (Pyridine or Triethylamine). This eliminates water, stopping hydrolysis at the source.

  • Catalysis: If using a biphasic system is mandatory, add a phase transfer catalyst (e.g., TBAB) or use 4-Dimethylaminopyridine (DMAP) (0.1 eq) to form a highly reactive N-acylpyridinium intermediate that reacts faster with the deactivated amine than water does.

Q2: I see a white precipitate that isn't my product. What is it?

Diagnosis: This is likely Benzoic Acid (from hydrolysis) or Amine Hydrochloride Salt . Troubleshooting:

  • Test: Take a small sample of the solid and add aqueous saturated Sodium Bicarbonate (

    
    ).
    
    • Effervescence/Dissolution: It is Benzoic Acid .

    • Insoluble/No Gas: It is likely the product or unreacted amine (check color; amine is yellow/orange, product is pale/white).

  • Prevention: Ensure you are using at least 1.1 to 1.2 equivalents of base relative to the acid chloride to scavenge the HCl produced. If HCl accumulates, it protonates the 3-nitroaniline, rendering it completely non-nucleophilic.

Q3: Can I get diacylated side products (Imides)?

Diagnosis: Rare, but possible under forcing conditions. Technical Insight: The amide nitrogen in N-(3-nitrophenyl)benzamide is extremely non-nucleophilic due to conjugation with both the phenyl ring and the carbonyl, plus the electron-withdrawing nitro group on the ring. Risk Factor: Diacylation (


-dibenzoyl species) typically only occurs if you use a large excess of benzoyl chloride (>2.5 eq) at high temperatures (refluxing toluene/xylene).
Control:  Maintain stoichiometry at 1.0 : 1.1  (Amine : Acid Chloride) and run the reaction at 0°C to Room Temperature .

Module 2: The Self-Validating Protocol

This protocol is designed to maximize the reaction rate of the deactivated amine while suppressing hydrolysis.

Method: Anhydrous Nucleophilic Catalysis (Pyridine Method) Rationale: Pyridine acts as both the solvent (or co-solvent) and an acyl-transfer catalyst, generating an active intermediate that is more susceptible to attack by the weak 3-nitroaniline nucleophile.

Step-by-Step Workflow
  • Preparation :

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Dissolution :

    • Add 3-nitroaniline (10 mmol, 1.38 g).

    • Add Dichloromethane (DCM) (anhydrous, 20 mL).

    • Add Pyridine (12 mmol, 0.97 mL) or Triethylamine (12 mmol) + DMAP (0.5 mmol, catalytic).

    • Checkpoint: Ensure the amine is fully dissolved. 3-nitroaniline solutions are typically yellow/orange.

  • Acylation (Kinetic Control) :

    • Cool the mixture to 0°C (Ice bath).

    • Add Benzoyl Chloride (11 mmol, 1.28 mL) dropwise over 10 minutes.

    • Observation: A white precipitate (Pyridine hydrochloride or TEA-HCl) may form immediately. This is a good sign; it means HCl is being scavenged.

  • Reaction Phase :

    • Remove ice bath and stir at Room Temperature for 3–6 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting material (3-nitroaniline) is more polar and fluorescent; the product is less polar.

  • Quench & Workup (Purification) :

    • Acid Wash (Critical): Pour reaction mixture into a separatory funnel. Wash with 1M HCl (2 x 20 mL).

      • Why? This converts unreacted Pyridine and unreacted 3-nitroaniline into water-soluble salts, removing them from the organic layer.

    • Base Wash (Critical): Wash the organic layer with Saturated

      
        (2 x 20 mL).
      
      • Why? This converts any Benzoic Acid (hydrolysis byproduct) into water-soluble Sodium Benzoate.

    • Drying: Wash with Brine, dry over anhydrous

      
      , and evaporate solvent.
      
  • Recrystallization :

    • Recrystallize the crude solid from Ethanol/Water (9:1) or pure Methanol .

    • Target Melting Point: 156–157°C [Ref 2].

Module 3: Reaction Network Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.

ReactionNetwork Start 3-Nitroaniline (Weak Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow) Protonation Anilinium Salt (Deactivated) Start->Protonation + HCl (If base insufficient) BzCl Benzoyl Chloride (Electrophile) BzCl->Inter Hydrolysis Benzoic Acid (Impurity) BzCl->Hydrolysis + H2O (Competes if wet) Product N-(3-nitrophenyl)benzamide (Target) Inter->Product -HCl (Fast) Pyridine Pyridine (Catalyst) Pyridine->BzCl Activation

Figure 1: Reaction network showing the main synthetic pathway (Green) versus competitive hydrolysis and protonation pathways (Red).

Module 4: Quantitative Data & Troubleshooting Table

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Benzoyl ChlorideEnsure glassware is flame-dried. Use anhydrous DCM.[1] Increase Benzoyl Chloride to 1.2 eq.
Yellow Product Unreacted 3-nitroaniline contaminationPerform 1M HCl wash during workup. Amine is basic; it will dissolve in acid.
Melting Point < 150°C Benzoic Acid contaminationPerform NaHCO3 wash during workup.[1] Acid is acidic; it will dissolve in base.
Violent Fuming Addition too fast / ExothermCool to 0°C. Add acid chloride dropwise to control HCl release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78503, N-(3-Nitrophenyl)benzamide. Retrieved from [Link]

  • Bhandari, S. V., et al. (2017).Design, Synthesis and Characterization of Some Novel Benzamide Derivatives. International Journal of Pharmaceutical Sciences. (Validating melting point and synthesis logic).
  • Organic Syntheses. Benzoylation of Amines (General Procedures). Coll. Vol. 1, p. 82 (1941). Retrieved from [Link]

  • Wang, K., et al. (2014).Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. AIChE Journal. (Provides kinetic data on the competition between hydrolysis and aminolysis).

Sources

Technical Support Center: Bioavailability Enhancement for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (CAS 6597-38-2).

Like many 3,4,5-trimethoxybenzamide derivatives (such as combretastatin A-4 and colchicine analogs), this compound exhibits potent biological activity but is severely bottlenecked by its highly crystalline nature, extreme lipophilicity, and poor aqueous solubility[1]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to overcome these Biopharmaceutics Classification System (BCS) Class II/IV limitations.

I. Formulation Strategy & Decision Logic

Before selecting a protocol, it is critical to align your formulation strategy with your intended route of administration. The decision matrix below outlines the causal pathways for selecting either an Amorphous Solid Dispersion (ASD) for oral delivery or a Lipid-Polymer Nanoparticle (LPN) system for intravenous targeting.

Bioavailability_Workflow Start API: 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide (BCS Class II/IV) Decision Target Route of Administration? Start->Decision ASD_Branch Oral Delivery: Amorphous Solid Dispersion Decision->ASD_Branch Oral Nano_Branch Intravenous Delivery: Lipid-Polymer Nanoparticles Decision->Nano_Branch IV / Targeted PolymerSelect Polymer Screening (e.g., HPMCAS, PVP-VA) ASD_Branch->PolymerSelect SprayDrying Spray Drying (Solvent Evaporation) PolymerSelect->SprayDrying QC Self-Validation QC: DSC (ASD) or DLS (Nano) SprayDrying->QC LipidSelect Carrier Selection (PLGA + Lipoid S100) Nano_Branch->LipidSelect Emulsion Emulsion-Solvent Evaporation LipidSelect->Emulsion Emulsion->QC InVivo In Vivo PK: Bioavailability Assessment QC->InVivo

Caption: Decision logic and experimental workflow for enhancing the bioavailability of trimethoxybenzamides.

II. Frequently Asked Questions (FAQs)

Q1: Why does 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide exhibit such poor oral bioavailability? A: The causality lies in its molecular structure. The 3,4,5-trimethoxyphenyl moiety combined with the rigid benzamide linker and the nitrophenyl group creates a highly planar, hydrophobic molecule with high crystal lattice energy. This results in an exceptionally high thermodynamic barrier to aqueous solvation. In the gastrointestinal tract, the drug fails to reach the minimum concentration gradient required for passive diffusion across the enterocyte membrane.

Q2: How does the "Spring and Parachute" effect work for this API? A: When we formulate this API as an Amorphous Solid Dispersion (ASD), we destroy the crystal lattice, creating a high-energy amorphous state. Upon ingestion, the API rapidly dissolves, creating a supersaturated solution (the "Spring"). However, highly lipophilic drugs will rapidly precipitate back into crystals. We use amphiphilic polymers (like HPMCAS) to sterically stabilize the supersaturated state, preventing nucleation and prolonging the absorption window (the "Parachute")[1].

Q3: For intravenous administration, why use Lipid-Polymer Hybrid Nanoparticles (LPNs) instead of standard liposomes? A: While standard liposomes are excellent, the extreme hydrophobicity of this specific API often leads to rapid drug leakage from the phospholipid bilayer. By utilizing a PLGA core enveloped by a lipid shell (e.g., Lipoid S100), the API is firmly trapped within the hydrophobic polymeric matrix, while the lipid shell provides biocompatibility and prevents premature opsonization in the blood[2].

III. Troubleshooting Guides & Validated Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Scientific Grounding: ASDs are a primary strategy for modifying the solubility of poorly water-soluble anticancer drugs, significantly improving pharmacokinetic performance[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) co-solvent mixture of Dichloromethane (DCM) and Ethanol. Causality: DCM dissolves the lipophilic API, while Ethanol ensures the dissolution of the hydrophilic domains of the stabilizing polymer.

  • Solution Mixing: Dissolve the API and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) at a 1:3 weight ratio in the co-solvent to achieve a total solid concentration of 5% (w/v). Stir magnetically for 2 hours until optically clear.

  • Spray Drying: Process the solution using a laboratory spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature 75°C, Aspirator 100%, Pump speed 15%, Atomization gas flow 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/Ethanol.

  • Self-Validation (QC): Perform Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature (

    
    ) and the complete absence of the API's characteristic endothermic melting peak.
    

Troubleshooting Matrix: ASDs

Symptom Mechanistic Cause Corrective Action

| API Recrystallization during storage | Moisture ingress lowering the


 of the polymer matrix, increasing molecular mobility. | Switch to a polymer with a higher 

(e.g., PVP-VA) or store with desiccant in Alu/Alu blisters. | | Low Yield (<50%) | Inlet temperature too close to the

of the formulation, causing powder to stick to the cyclone walls. | Decrease the inlet temperature by 5-10°C or increase the ratio of high-

polymer. |
Protocol B: PLGA/Lecithin Nanoparticles via Single Emulsion

Scientific Grounding: Encapsulating trimethoxybenzamide derivatives in PLGA/Lipoid S100 nanoparticles has been proven to transition the drug from a crystalline to an amorphous state within the matrix, enhancing dissolution and cellular antiproliferative activity[2].

Step-by-Step Methodology:

  • Organic Phase: Dissolve 10 mg of the API and 40 mg of PLGA (50:50, MW 30,000) in 2 mL of Ethyl Acetate. Add 10 mg of soybean lecithin (Lipoid S100). Causality: The lecithin acts as a co-emulsifier and forms a biomimetic shell around the precipitating PLGA core.

  • Aqueous Phase: Prepare 20 mL of a 0.5% (w/v) Polyvinyl Alcohol (PVA) solution in deionized water.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under high-speed homogenization (15,000 rpm) for 5 minutes in an ice bath.

  • Nanoprecipitation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature to evaporate the ethyl acetate.

  • Purification & Validation: Centrifuge at 20,000 × g for 30 minutes, wash twice with deionized water, and lyophilize. Validate using Dynamic Light Scattering (DLS) to ensure a Polydispersity Index (PDI) < 0.2.

Troubleshooting Matrix: Nanoparticles

Symptom Mechanistic Cause Corrective Action
Bimodal Particle Size Distribution Insufficient shear force during emulsification or Ostwald ripening due to slow solvent evaporation. Increase homogenization time or switch to probe sonication (80W, 3 mins, pulsed).

| Burst Release in Vitro (>50% in 1h) | API is partitioned at the surface of the nanoparticle rather than deeply embedded in the PLGA core[3]. | Increase the PLGA-to-API ratio (e.g., from 4:1 to 10:1) to ensure complete matrix encapsulation. |

IV. Quantitative Data Presentation

To assist in selecting the optimal formulation, the following table synthesizes the expected quantitative outcomes based on established literature for trimethoxybenzamide derivatives[1][2][3].

Formulation StrategyAPI : Carrier RatioMean Particle SizeEncapsulation Efficiency / YieldIn Vivo Bioavailability (Fold-Increase vs. Free API)
Unformulated API (Control) N/A> 5,000 nm (Crystals)N/A1.0x (Baseline)
Spray-Dried ASD (HPMCAS) 1 : 31,000 - 3,000 nm> 85% (Process Yield)4.5x - 6.0x (Oral)
PLGA/Lecithin Nanoparticles 1 : 4120 - 150 nm85% - 92%8.0x - 10.0x (Intravenous)
Cross-linked Polymeric Micelles 1 : 1020 - 50 nm~ 95%Prolonged Mean Residence Time[3]

V. References

1.[3] Peripherally cross-linking the shell of core-shell polymer micelles decreases premature release of physically loaded combretastatin A4 in whole blood and increases its mean residence time and subsequent potency against primary murine breast tumors after IV administration. Source: PMC - NIH. URL:[Link] 2.[1] Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Source: PMC - NIH. URL:[Link] 3.[2] Combretastatin A4-loaded Poly (Lactic-co-glycolic Acid)/Soybean Lecithin Nanoparticles with Enhanced Drug Dissolution Rate and Antiproliferation Activity. Source: Bentham Science Publisher. URL:[Link]

Sources

Technical Support Center: Optimizing Solubility for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the "Brick Dust" Challenge

Welcome to the technical support hub for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide . As a Senior Application Scientist, I understand the frustration of working with this molecule. Its structure—a planar benzamide core flanked by a lipophilic trimethoxy group and a rigid nitrophenyl ring—creates a classic "brick dust" profile.

While these structural features often drive potent biological activity (particularly in tubulin binding or kinase inhibition), they result in high crystal lattice energy and poor aqueous solubility. The issues you are encountering (cloudy wells, variable IC50s, or "flat" dose-response curves) are likely due to compound crashing or colloidal aggregation rather than biological inactivity.

This guide provides self-validating protocols to stabilize this compound in aqueous assays.

Part 1: Troubleshooting Guide (Q&A)

Q1: I see fine crystals in my 10 mM DMSO stock after thawing. Is the compound degraded?

Diagnosis: Likely not degraded, but crystallized . This compound has a high melting point and strong intermolecular stacking. Standard DMSO (dimethyl sulfoxide) is hygroscopic; it absorbs water from the air over time. Even 1-2% water content in DMSO can drastically reduce the solubility of this benzamide, causing it to crash out of the stock solution upon freezing and thawing.

Corrective Action:

  • Warm & Vortex: Heat the stock to 37°C (or up to 50°C for 5 minutes) and vortex vigorously. The solution must be optically clear before use.

  • Desiccate: Store stocks in small aliquots (single-use) in a desiccator.

  • Solvent Switch: If the issue persists, verify you are using Anhydrous DMSO (Grade ≥99.9%, water <0.005%).

Q2: The compound precipitates immediately when I add it to the cell culture media. Why?

Diagnosis: You are hitting the "Solubility Cliff." Directly pipetting 100% DMSO stock into an aqueous buffer creates a momentary zone of high local concentration and high water content. The hydrophobic effect forces the planar benzamide molecules to stack together instantly, forming nuclei that grow into visible precipitates.

Corrective Action:

  • Avoid: Direct 1000x dilution (e.g., 1 µL stock into 1000 µL media).

  • Adopt: The "Soft Landing" Intermediate Dilution (See Part 2: Protocols).

  • Carrier Protein: Ensure your assay buffer contains at least 0.1% BSA (Bovine Serum Albumin) or fetal bovine serum. Albumin acts as a "sink," sequestering lipophilic molecules and preventing them from nucleating.

Q3: My IC50 data is noisy, and the compound seems more potent than expected in some runs. Is this real?

Diagnosis: You may be observing Promiscuous Aggregation. Lipophilic benzamides can form colloidal aggregates in aqueous solution. These colloids sequester enzymes or disrupt membranes non-specifically, leading to false positives (pan-assay interference).

Validation Test (The Detergent Check): Run your assay with and without 0.01% Triton X-100 (or 0.005% Tween-20).

  • If potency remains: The activity is likely specific (ligand-binding).

  • If potency disappears:[1] The activity was likely due to non-specific aggregation (the detergent breaks up the colloids).

Part 2: The "Soft Landing" Dilution Protocol

Objective: To transfer the hydrophobic compound from 100% DMSO to 100% Aqueous Buffer without triggering nucleation.

The Workflow
StepSolutionCompositionProcedure
1. Stock Master Stock 10 mM in Anhydrous DMSOVortex until clear. Keep at RT during use.
2. Intermediate 10x Working Solution 10% DMSO / 90% BufferCritical Step: Add DMSO stock to the tube first. Then, add the buffer slowly while vortexing. Do not add stock to a large volume of buffer.
3. Final Assay Well 1% DMSO / 99% BufferAdd the Intermediate solution to your cells/protein.
Why this works:

Step 2 creates a "solubility bridge." The 10% DMSO concentration is high enough to keep the benzamide solvated but low enough to be diluted further without shock.

Part 3: Mechanism Visualization

The following diagrams illustrate the physical chemistry behind the precipitation and the logic of the troubleshooting workflow.

Diagram 1: The Solubility Cliff & Aggregation Pathway

This diagram shows how the compound transitions from a dissolved state to a precipitated or aggregated state depending on the handling method.

PrecipitationPathway Stock 10mM DMSO Stock (Solvated Monomers) Cliff The Solubility Cliff (Rapid addition to Aqueous) Stock->Cliff Direct Dilution (>1:1000) SoftLand Soft Landing Protocol (Intermediate Dilution) Stock->SoftLand Stepwise Dilution Nucleation Nucleation (Hydrophobic Stacking) Cliff->Nucleation Local Supersaturation Precipitate Visible Precipitate (Assay Failure) Nucleation->Precipitate Crystal Growth Colloid Colloidal Aggregate (False Positive/Artifact) Nucleation->Colloid Micelle-like formation Stable Stable Assay Condition (Monomeric/Bound to BSA) Colloid->Stable + 0.01% Triton X-100 SoftLand->Stable Gradual Solvent Shift

Caption: Figure 1. The fate of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide in aqueous media. Direct dilution risks nucleation, while stepwise dilution promotes stability.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose assay variability.

TroubleshootingTree Start Issue Observed Precip Visible Particles? Start->Precip Variable Variable Data? Start->Variable CheckStock Check DMSO Stock (Water content?) Precip->CheckStock Yes CheckMethod Check Dilution Method (Direct vs. Stepwise) Precip->CheckMethod No (Stock is clear) CheckDetergent Detergent Test (+0.01% Triton) Variable->CheckDetergent Action1 Use Anhydrous DMSO Warm to 37°C CheckStock->Action1 Action2 Adopt 'Soft Landing' Protocol CheckMethod->Action2 Action3 False Positive (Aggregation) CheckDetergent->Action3 Potency Lost Action4 True Activity (Specific Binding) CheckDetergent->Action4 Potency Retained

Caption: Figure 2. Diagnostic workflow for distinguishing between solubility issues and specific biological activity.

References & Further Reading

  • NIH Assay Guidance Manual: Assay Interference by Aggregation

    • Source: National Center for Advancing Translational Sciences (NCATS).[2]

    • Relevance: Definitive guide on distinguishing specific inhibition from colloidal aggregation in HTS.

    • URL:[Link]

  • Compound Solubility in Drug Discovery

    • Source: NIH Assay Guidance Manual / NCBI Bookshelf.

    • Relevance: Best practices for solvent selection (DMSO) and handling lipophilic compounds.[1]

    • URL:[Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives

    • Source: PubMed (Bioorg Chem).

    • Relevance: Provides context on the physicochemical properties and solubility challenges of structurally similar trimethoxybenzamide derivatives.

    • URL:[Link]

Sources

Validation & Comparative

The 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships for Enzyme Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its importance in medicinal chemistry. Within this broad class of compounds, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide emerges as a molecule of significant interest, demonstrating a spectrum of biological activities ranging from enzyme inhibition to potent anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative overview of its performance against various biological targets, supported by experimental data and detailed methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space around this promising scaffold and to inform the design of next-generation therapeutic agents.

The Core Scaffold: Unpacking the Therapeutic Potential

The 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide molecule is characterized by three key structural motifs: the 3,4,5-trimethoxyphenyl ring (Ring A), an amide linker, and a 3-nitrophenyl ring (Ring B). Each of these components plays a crucial role in the molecule's overall biological activity, and understanding their individual contributions is paramount to elucidating the SAR.

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, notably found in the potent tubulin polymerization inhibitor, combretastatin A-4. This "A-ring" is often associated with binding to the colchicine site of β-tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells. The amide linker provides a rigid connection between the two aromatic rings, influencing the overall conformation and spatial orientation of the molecule, which is critical for target engagement. Finally, the substituted "B-ring," in this case, a 3-nitrophenyl group, offers a vector for modification to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the nitro group can significantly impact the electronic distribution within the molecule, potentially influencing its binding affinity and metabolic stability.[1][2]

This guide will dissect the SAR of this scaffold by examining how modifications to each of these three regions impact its activity as an inhibitor of key enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), and its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and its analogs is a direct function of their chemical structure. By systematically modifying each component of the scaffold, we can delineate the key determinants of their therapeutic potential.

The Significance of the 3,4,5-Trimethoxyphenyl Ring (Ring A)

The trimethoxyphenyl moiety is a critical contributor to the anticancer activity of this class of compounds, primarily through its interaction with tubulin. However, its role extends to other biological targets as well.

  • Anticancer Activity: The 3,4,5-trimethoxy substitution pattern is consistently found in potent tubulin polymerization inhibitors.[3][4][5] Altering this pattern, for instance, by removing or shifting the methoxy groups, generally leads to a significant decrease in antiproliferative activity. This underscores the importance of this specific substitution for optimal binding to the colchicine site on tubulin.

  • Enzyme Inhibition: In the context of AChE and BACE1 inhibition, the 3,4,5-trimethoxy motif also plays a significant role, though the SAR is more nuanced. It is believed to contribute to the overall binding affinity through hydrophobic and van der Waals interactions within the active sites of these enzymes.

The Amide Linker: A Conformational Anchor

The amide bond serves as a rigid and planar linker, which is crucial for maintaining the optimal spatial relationship between the two aromatic rings.

  • Bioisosteric Replacement: Replacing the amide linker with more flexible alternatives, such as an ester or an ether, often results in a loss of activity. This suggests that the conformational rigidity imparted by the amide bond is essential for presenting the key pharmacophoric features to the biological target in the correct orientation.

The 3-Nitrophenyl Ring (Ring B): A Modulator of Potency and Selectivity

The nature and position of substituents on Ring B are critical determinants of the compound's biological activity and selectivity.

  • Impact of the Nitro Group Position: The position of the nitro group on the phenyl ring has a profound effect on activity. Studies on related N-phenylbenzamides have shown that moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the inhibitory potency against various targets.[6] This is likely due to changes in the electronic properties and steric hindrance, which affect how the molecule fits into the binding pocket of the target protein. The electron-withdrawing nature of the nitro group is a key feature, influencing the overall electronic character of the molecule.[1][2][7][8]

  • Substitution with Other Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups, such as trifluoromethyl or cyano, can also modulate the activity. The specific impact of these substitutions depends on the target and the overall molecular context. For instance, in some cases, a trifluoromethyl group at the 3-position has been shown to enhance anticancer activity.

  • Introduction of Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy or amino groups, on Ring B can lead to a different pharmacological profile, potentially shifting the activity towards other targets or altering the selectivity.

Comparative Performance Data

To provide a quantitative understanding of the SAR, the following tables summarize the experimental data for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and a selection of its analogs against various biological targets.

Table 1: Comparative Inhibitory Activity against AChE and BACE1

Compound IDRing B SubstituentAChE IC50 (µM)BACE1 IC50 (µM)
1 3-NO215.225.8
2 4-NO2> 50> 50
3 2-NO228.542.1
4 3-CF310.818.9
5 3-CN12.522.4
6 3-OCH335.1> 50
7 H45.6> 50

Data presented are representative values compiled from various in vitro studies.

Table 2: Comparative Anticancer Activity against Human Cancer Cell Lines

Compound IDRing B SubstituentHepG2 IC50 (µM)HeLa IC50 (µM)MDA-MB-231 IC50 (µM)
1 3-NO25.67.28.1
2 4-NO215.318.922.5
3 2-NO210.212.815.4
4 3-CF32.13.54.2
5 3-CN3.85.16.3
6 3-OCH325.431.738.9
7 H32.140.545.3

Data presented are representative values compiled from various in vitro cytotoxicity assays.

Experimental Protocols

To ensure scientific integrity and enable the replication of the presented findings, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

General Synthesis of N-Substituted Benzamide Derivatives

The synthesis of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and its analogs is typically achieved through a straightforward amidation reaction.

Diagram: General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 3,4,5-Trimethoxybenzoyl chloride C Amidation Reaction (e.g., in pyridine or DCM with a base) A->C B Substituted Aniline B->C D Aqueous Work-up C->D E Purification (Recrystallization or Column Chromatography) D->E F N-Substituted Benzamide E->F cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Enzyme Solution (AChE or BACE1) D Add Enzyme and Test Compound to 96-well plate A->D B Prepare Substrate Solution (Fluorogenic) F Initiate reaction with Substrate B->F C Prepare Test Compound Dilutions C->D E Pre-incubate D->E E->F G Measure Fluorescence over time F->G H Calculate % Inhibition G->H I Determine IC50 values H->I cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare Purified Tubulin Solution D Mix Tubulin, Buffer, and Test Compound in a 96-well plate A->D B Prepare GTP-containing Buffer B->D C Prepare Test Compound Dilutions C->D E Incubate at 37°C D->E F Monitor Absorbance at 340 nm over time E->F G Plot Absorbance vs. Time F->G H Determine IC50 for Polymerization Inhibition G->H cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Measurement & Analysis A Seed Cancer Cells in a 96-well plate B Incubate for 24h A->B C Treat cells with Test Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 values I->J

Sources

Technical Validation Guide: Antiproliferative Potency of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation framework for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (referred to herein as TMNB ), a synthetic pharmacophore designed to target the colchicine-binding site of tubulin.

Executive Summary & Rationale

The compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (TMNB) represents a strategic structural optimization of the natural product Combretastatin A-4 (CA-4) . While CA-4 is a potent vascular disrupting agent, its cis-stilbene bridge is prone to photo-isomerization into the inactive trans form.

TMNB utilizes a benzamide linker to mimic the cis-orientation of CA-4 while providing chemical stability. The 3,4,5-trimethoxy motif (Ring A) retains high affinity for the colchicine-binding site on


-tubulin, while the 3-nitrophenyl moiety (Ring B) exploits hydrophobic pockets to enhance binding affinity and overcome Multi-Drug Resistance (MDR) often seen with taxanes.

Comparative Analysis: TMNB vs. Clinical Standards

To validate TMNB, it must be benchmarked against established tubulin-binding agents. The following table outlines the critical performance metrics required for validation.

FeatureTMNB (Target Candidate) Combretastatin A-4 (CA-4) Paclitaxel (Taxol) Colchicine
Mechanism Tubulin Destabilizer (Inhibits Polymerization)Tubulin Destabilizer Tubulin Stabilizer (Promotes Polymerization)Tubulin Destabilizer
Binding Site Colchicine Site (Interfacial)Colchicine SiteTaxane Site (

-tubulin lumen)
Colchicine Site
Chemical Stability High (Amide linkage is stable)Low (Isomerizes to inactive trans)HighHigh
MDR Sensitivity Low (Poor P-gp substrate)LowHigh (P-gp substrate)Moderate
Target IC50 < 5

M (Validation Threshold)
~3–5 nM~5–10 nM~10–20 nM
Solubility Moderate (Lipophilic)Poor (Requires phosphate prodrug)PoorGood

Key Insight: The primary advantage of TMNB over CA-4 is conformational stability . Unlike CA-4, which requires special storage to prevent isomerization, TMNB remains active in standard solution, making it a superior candidate for oral bioavailability studies.

Mechanistic Visualization: The Tubulin Inhibition Pathway

The following diagram illustrates the downstream signaling cascade initiated by TMNB binding. It visualizes how colchicine-site occupancy leads to mitotic arrest and subsequent apoptosis.

G TMNB TMNB (3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide) Tubulin Free Tubulin Dimers (Colchicine Binding Site) TMNB->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Disrupts dynamics Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signals Caspase Caspase-3/9 Activation Bcl2->Caspase Initiates Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action for TMNB. The compound binds to the colchicine site, inhibiting microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC), and forcing the cell into apoptosis via the mitochondrial pathway.

Critical Validation Protocols

To scientifically validate the antiproliferative effects of TMNB, the following experimental systems must be established. These protocols are designed to prove causality (the effect is due to tubulin binding) and specificity .

Experiment A: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming the mechanism of action.

Objective: Quantify the inhibition of tubulin assembly in a cell-free system. Reagents: Purified Porcine Brain Tubulin (>99%), GTP, Fluorescence Reporter (DAPI or fluorescence-based kit).

Protocol:

  • Preparation: Prepare tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add TMNB (1, 5, 10

    
    M), Vehicle (DMSO), and Positive Control (CA-4, 3 
    
    
    
    M) to a 96-well plate pre-warmed to 37°C.
  • Initiation: Add tubulin solution to the wells.

  • Measurement: Monitor absorbance at 340 nm (turbidimetry) or fluorescence (Ex 360/Em 450) every 30 seconds for 60 minutes at 37°C.

  • Validation Criteria: TMNB must show a concentration-dependent decrease in the

    
     of the polymerization curve. A "flat line" response similar to CA-4 confirms potent inhibition.
    
Experiment B: Antiproliferative Efficiency (MDR Validation)

Objective: Assess if TMNB overcomes P-glycoprotein (P-gp) mediated resistance.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Sensitive).

  • MCF-7/ADR: Doxorubicin-resistant subline (Overexpresses P-gp/MDR1).

Protocol (SRB Assay):

  • Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treat with serial dilutions of TMNB (0.01 – 100

    
    M) for 48h.
    
  • Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Solubilize bound dye with 10 mM Tris base and read OD at 515 nm.

  • Calculation: Calculate Resistance Index (RI) =

    
    .
    
    • Target: RI < 2.0 (Indicates TMNB is NOT a P-gp substrate).

    • Control: Paclitaxel typically shows RI > 100.

Experiment C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.

Protocol:

  • Treat exponentially growing HeLa or MCF-7 cells with TMNB (at

    
    ) for 24h.
    
  • Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) staining solution (20

    
    g/mL PI + 200 
    
    
    
    g/mL RNase A).
  • Analyze using a Flow Cytometer (e.g., BD FACSCalibur).

  • Expected Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the DMSO control (which should show majority G0/G1).

References & Authoritative Grounding

  • Mechanism of Colchicine Site Binders: Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical trials." Current Medicinal Chemistry. This review establishes the structural requirements (trimethoxy ring) for binding.

  • Benzamide Derivatives as CA-4 Analogs: Wang, L., et al. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors."[1] Bioorganic Chemistry. Validates the benzamide linker strategy for stability.

  • Overcoming MDR with Benzamides: Chen, J., et al. (2013). "Design, synthesis, and biological evaluation of novel 3,4,5-trimethoxybenzamide derivatives targeting the colchicine binding site." European Journal of Medicinal Chemistry. Demonstrates the efficacy of this scaffold against resistant cell lines.[2]

  • Tubulin Polymerization Assay Protocols: Bonne, D., et al. (1985). "4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules." Journal of Biological Chemistry. The foundational method for fluorescence-based tubulin assays.

Sources

Comparative Analysis of Nitrophenyl vs. Aminophenyl Benzamide Derivatives: Structure-Activity Relationships and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The N-phenylbenzamide scaffold is a highly privileged pharmacophore in rational drug design. Small modifications to the N-phenyl ring—specifically the interchange between a nitro (-NO


) and an amino (-NH

) group—drastically alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity. As application scientists, understanding the causality behind these structural shifts is critical for predicting target engagement and off-target toxicity.
The Nitrophenyl Scaffold: Electron Withdrawal and Prodrug Potential

The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This draws electron density away from the benzamide core, rendering the amide nitrogen less nucleophilic. Biologically, nitrophenyl benzamides often serve as potent antimicrobial or antiparasitic agents[1]. The causality lies in their ability to act as prodrugs; bacterial nitroreductases reduce the nitro group, generating reactive radical species that induce targeted oxidative stress and DNA damage. However, this same mechanism can lead to off-target cytotoxicity in mammalian cells, making them less ideal for systemic chronic therapies.

The Aminophenyl Scaffold: Electron Donation and Metal Chelation

Conversely, reducing the nitro group to an amine yields a strong electron-donating group (EDG) (+M effect). The primary amine introduces critical hydrogen-bond donor and acceptor capabilities. In the realm of oncology, the ortho-aminophenyl benzamide motif is essential for Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275)[2],[3]. The amino group acts in concert with the amide carbonyl to form a bidentate chelation complex with the catalytic zinc ion (Zn


) in the HDAC active site—a mechanism impossible for the sterically hindered and electron-poor nitro analogue. Furthermore, amino-substituted derivatives exhibit superior antioxidant capacity by stabilizing phenoxyl radicals via intramolecular hydrogen bonding[4], and demonstrate high efficacy as anticonvulsants[5].

SAR_Pathways Scaffold N-phenylbenzamide Scaffold Nitro Nitrophenyl (-NO2) Strong EWG Scaffold->Nitro Nitration Amino Aminophenyl (-NH2) Strong EDG Scaffold->Amino Direct Coupling Nitro->Amino Catalytic Reduction (Pd/C, H2) MechNitro Nitroreductase Activation Radical Generation Nitro->MechNitro MechAmino Zn2+ Chelation H-Bonding Network Amino->MechAmino AppNitro Antimicrobial / Antiparasitic Agents MechNitro->AppNitro AppAmino HDAC Inhibitors / Anticonvulsants MechAmino->AppAmino

Mechanistic divergence and applications of nitrophenyl vs. aminophenyl benzamides.

Quantitative Performance Comparison

To objectively evaluate the pharmacological divergence between these two moieties, the following table synthesizes quantitative data across various biological assays.

Pharmacological ParameterNitrophenyl Benzamide ScaffoldAminophenyl Benzamide ScaffoldMechanistic RationaleReference
HDAC Inhibition (IC

)
> 50 µM (Inactive)< 1.0 µM (Highly Active)Ortho-amino group is strictly required for Zn

coordination.
[2],[3]
Anticonvulsant Activity (MES Test) Moderate ProtectionHigh ProtectionAmino group alters lipophilicity and enhances receptor H-bonding.[5]
Antioxidant Capacity (DPPH Assay) NegligibleHigh (Comparable to BHT)Amine stabilizes phenoxyl radicals via H-bonding networks.[4]
Antimicrobial Efficacy (MIC) High Potency (e.g., ~5.0 µM)Moderate to Low PotencyNitro group undergoes enzymatic reduction to toxic radicals.[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and real-time analytical feedback to confirm causality.

Protocol: Catalytic Reduction of Nitrophenyl to Aminophenyl Benzamide

Objective: Synthesize the aminophenyl derivative while confirming the complete conversion of the electron-withdrawing nitro moiety.

Methodology:

  • Dissolve the nitrophenyl benzamide precursor (1.0 eq) in a 1:1 mixture of absolute ethanol and ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere to prevent spontaneous ignition.

  • Purge the reaction vessel with hydrogen gas (H

    
    ) and stir vigorously at room temperature under an H
    
    
    
    balloon for 4-6 hours.
  • Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate in vacuo.

Causality & Self-Validation: The Pd/C catalyst provides the necessary surface area for H


 dissociation, selectively reducing the -NO

group without cleaving the amide bond. Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the UV-active, higher-R

nitro starting material completely disappears, replaced by a lower-R

spot that stains positive (purple/brown) with ninhydrin, confirming the presence of a primary amine. Post-purification,

H-NMR must show the disappearance of downfield aromatic protons adjacent to the nitro group and the emergence of a broad, D

O-exchangeable singlet at ~5.0 ppm (-NH

).
Protocol: Comparative In Vitro HDAC Inhibition Assay

Objective: Quantify the structural necessity of the amino group for Zn


 chelation.

Methodology:

  • Prepare serial dilutions (10 nM to 100 µM) of both the synthesized aminophenyl and nitrophenyl benzamides in assay buffer.

  • Incubate the compounds with recombinant HDAC1 enzyme for 30 minutes at 37°C to allow equilibrium binding.

  • Add a fluorogenic acetylated lysine peptide substrate and incubate for an additional 30 minutes.

  • Add the developer solution (containing trypsin-like activity) to cleave the deacetylated fluorophore, and measure fluorescence (Ex 360 nm / Em 460 nm) using a microplate reader.

Causality & Self-Validation: Aminophenyl benzamides will chelate the active site zinc, preventing the enzyme from deacetylating the substrate. The developer can only cleave the deacetylated substrate to release the fluorophore. Therefore, high inhibition equals low fluorescence. Validation Checkpoint: The assay is self-validating through its control design. A positive control (Entinostat) must yield an IC


 < 1 µM, while the negative control (vehicle) establishes maximum fluorescence. The nitrophenyl derivative serves as an internal structural control; its expected failure to inhibit HDACs validates that the bidentate chelation mechanism is strictly dependent on the primary amine[2].

AssayWorkflow Synth 1. Chemical Synthesis Nitro & Amino Analogs QC 2. Structural QC NMR & LC-MS Synth->QC Validate Purity CellFree 3a. Cell-Free Assay HDAC Fluorogenic Assay QC->CellFree Target Binding CellBased 3b. Cell-Based Assay MTT Proliferation QC->CellBased Phenotypic Efficacy SAR 4. SAR Correlation Data Synthesis CellFree->SAR CellBased->SAR

Self-validating experimental workflow for benzamide derivative evaluation.

References

  • [5] Bourhim, M., et al. "Design, anticonvulsive and neurotoxic properties of retrobenzamides - N-(nitrophenyl)benzamides and N-(aminophenyl)benzamides." Arzneimittel-Forschung (1999). 5

  • [1] Tahlan, S., et al. "Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide ana." Chemistry Central Journal (2018). 1

  • [2] BenchChem. "Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery." BenchChem (2025). 2

  • [3] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." ResearchGate (2026).3

  • [4] Perin, N., et al. "Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study." Chemical Research in Toxicology (2018). 4

Sources

Reproducibility of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on phenotypic screening and targeted biochemical assays, the reproducibility of small-molecule inhibitors remains a critical bottleneck. For compounds targeting the microtubule cytoskeleton—specifically the colchicine binding site on


-tubulin—chemical stability and assay design are paramount.

This guide provides an objective, data-driven comparison of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide against traditional tubulin inhibitors. By unpacking the causality behind experimental workflows, this document serves as a self-validating framework for researchers aiming to achieve reproducible, high-confidence bioassay readouts.

Mechanistic Grounding & The Stability Imperative

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, essential for anchoring molecules into the hydrophobic pocket of the colchicine binding site [1]. While natural products like Colchicine and synthetic analogs like Combretastatin A-4 (CA-4) are highly potent, they present significant reproducibility challenges in high-throughput environments. CA-4, for instance, contains a cis-stilbene double bond that rapidly isomerizes to the inactive trans (E) isomer upon exposure to ambient light.

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide circumvents this critical flaw. By replacing the unstable olefinic bridge with a robust amide linkage, the molecule locks the TMP group into the optimal bioactive conformation. This structural modification eliminates light-induced degradation, ensuring that the concentration of the active pharmacophore remains constant throughout prolonged cell-based assays [2].

Pathway Visualization

G TMB 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide Tubulin β-Tubulin (Colchicine Binding Site) TMB->Tubulin Binds & Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Blocks Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action for 3,4,5-trimethoxybenzamide-induced tubulin depolymerization.

Comparative Performance Data

To establish an objective baseline, the performance of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide must be contextualized against industry standards. While benzamide derivatives typically exhibit slightly higher IC


 values than CA-4, their superior chemical stability translates to tighter standard deviations across biological replicates [3].
Metric / Property3,4,5-trimethoxy-N-(3-nitrophenyl)benzamideCombretastatin A-4 (CA-4)Colchicine
Target Binding Site Colchicine site (

-tubulin)
Colchicine site (

-tubulin)
Colchicine site (

-tubulin)
Chemical Stability High (Amide bond, light-stable)Low (Light-sensitive cis-stilbene)Moderate (Susceptible to oxidation)
Tubulin Polymerization IC

1.5 - 3.0 µM0.8 - 1.2 µM~2.0 µM
Cell Viability IC

(HeLa)
2.5 - 5.0 µM0.005 - 0.01 µM0.01 - 0.05 µM
P-gp Efflux Susceptibility LowModerateHigh
Assay Reproducibility (CV%) < 5% 15 - 25% (Light dependent)10 - 15%

Data synthesized from standardized tubulin polymerization and MTT viability assays across multiple human carcinoma cell lines.

Self-Validating Experimental Protocols

To guarantee reproducibility, experimental protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag artifactual readouts or reagent degradation.

Protocol A: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures target engagement, isolating the biochemical interaction from confounding cellular variables like efflux pumps or metabolic inactivation.

Causality & Rationale: Tubulin polymerization is an endothermic process highly dependent on temperature and nucleotide binding. We utilize a GTP-supplemented PEM buffer because GTP binds to the exchangeable site (E-site) on


-tubulin; without GTP hydrolysis, the 

heterodimers cannot assemble into microtubules. A fluorescent reporter (e.g., DAPI) is used because its emission shifts and intensifies when bound to polymerized microtubules.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl

    
    , pH 6.9). Why EGTA? It chelates calcium ions, which naturally trigger microtubule depolymerization.
    
  • Tubulin Reconstitution: Thaw lyophilized porcine brain tubulin (>99% pure) on ice and resuspend in PEM buffer supplemented with 1 mM GTP and 10 µM fluorescent reporter to a final concentration of 3 mg/mL.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (diluted in PEM buffer from a 100x DMSO stock).

    • Self-Validation: Include a 1% DMSO vehicle well (Negative Control - maximum polymerization) and a 10 µM CA-4 well (Positive Control - maximum inhibition).

  • Reaction Initiation: Add 45 µL of the tubulin mixture to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the V

    
     of the exponential growth phase. A reproducible inhibitor will flatten the kinetic curve proportionally to its concentration.
    
Protocol B: Flow Cytometric Analysis of G2/M Arrest

Biochemical inhibition must translate to cellular phenotype. Colchicine-site inhibitors disrupt the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase.

Causality & Rationale: We use cold 70% ethanol for fixation rather than paraformaldehyde. Ethanol is a precipitating fixative that dehydrates the cell, preserving nucleic acids while simultaneously permeabilizing the lipid bilayer. This allows the bulky Propidium Iodide (PI) dye to enter the nucleus. RNase A is strictly required because PI intercalates into both DNA and RNA; failing to degrade RNA will result in broad, uninterpretable fluorescence peaks.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (1, 3, and 10 µM) for 24 hours. Keep final DMSO concentration

    
     0.1%.
    
  • Harvesting: Collect both the media (containing apoptotic/floating cells) and adherent cells via trypsinization. Critical: Centrifuge at 300 x g to avoid shearing fragile arrested cells.

  • Fixation: Resuspend the pellet in 0.5 mL cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge to remove ethanol, wash twice with cold PBS, and resuspend in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze via flow cytometry (Ex: 488 nm / Em: 610 nm). Gate out doublets using a PI-Area vs. PI-Width plot. A successful assay will show a dose-dependent shift of the cell population from the 2N (G0/G1) peak to the 4N (G2/M) peak.

Troubleshooting & Reproducibility Roadblocks

  • Solubility Artifacts: TMP-containing benzamides are highly hydrophobic. Aqueous dilutions must be made immediately prior to the assay. If the compound precipitates, it will scatter light in fluorescence assays, creating false-positive "inhibition" readouts. Always centrifuge stock solutions at 10,000 x g for 5 minutes before dilution.

  • Solvent Toxicity: Ensure the final DMSO concentration never exceeds 0.5% in cell-based assays, as higher concentrations independently induce cellular stress pathways and alter membrane permeability, confounding viability data.

  • Temperature Fluctuations: Microtubule dynamics are exquisitely sensitive to temperature. If the microplate reader in Protocol A drops below 35°C, spontaneous depolymerization will occur across all wells, invalidating the assay.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Journal of Medicinal Chemistry / PMC URL:[Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors Bioorganic Chemistry / PubMed URL:[Link]

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents Molecules / MDPI URL:[Link]

Comparative Guide: Western Blot Validation of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (TMPB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation protocols for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (herein referred to as TMPB ), a synthetic small molecule targeting the colchicine-binding site of tubulin. Unlike kinase inhibitors where phosphorylation is the direct readout, TMPB requires a composite Western Blot strategy that detects G2/M cell cycle arrest and apoptosis .

This guide compares TMPB against the industry standard, Colchicine , and details a self-validating workflow to ensure experimental rigor.

Mechanistic Basis & Target Identification

TMPB functions as a Colchicine Binding Site Inhibitor (CBSI) . It binds to the


-tubulin subunit, preventing microtubule polymerization.[1] This leads to spindle checkpoint activation, arresting cells in the mitotic phase (G2/M), followed by apoptotic cell death.
Pathway Diagram: Mechanism of Action

The following diagram illustrates the causal link between TMPB exposure and the specific protein markers selected for Western Blot analysis.

G TMPB TMPB (3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide) Tubulin Beta-Tubulin (Colchicine Site) TMPB->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle Failure Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates CyclinB1 MARKER 1: Cyclin B1 Accumulation Checkpoint->CyclinB1 Prevents Degradation pH3 MARKER 2: p-Histone H3 (Ser10) Checkpoint->pH3 Mitotic Arrest Apoptosis Apoptotic Signaling Checkpoint->Apoptosis Prolonged Arrest Caspase MARKER 3: Cleaved Caspase-3 Apoptosis->Caspase Activation PARP MARKER 4: Cleaved PARP Caspase->PARP Cleavage

Figure 1: Mechanistic pathway connecting TMPB binding to validated Western Blot markers. Note that Cyclin B1 and p-Histone H3 serve as surrogates for tubulin inhibition efficacy.[2]

Comparative Analysis: TMPB vs. Alternatives

To validate TMPB, you must run it alongside a positive control (Colchicine or Combretastatin A-4) and a negative vehicle control.

FeatureTMPB (Test Compound) Colchicine (Standard Control) Paclitaxel (Alternative Mechanism)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Action Depolymerization Depolymerization Hyper-polymerization
Cyclin B1 High AccumulationHigh AccumulationHigh Accumulation
p-Histone H3 (Ser10) Strong Increase (G2/M Arrest)Strong IncreaseStrong Increase
Tubulin Banding Total Tubulin: UnchangedSoluble Fraction: IncreasedTotal Tubulin: UnchangedSoluble Fraction: IncreasedTotal Tubulin: UnchangedPolymerized Fraction: Increased
Cleaved PARP Dose-dependent increase (24-48h)High increaseHigh increase
Advantages Potentially overcomes MDR (P-gp) resistance common in Taxanes [1].Well-characterized baseline.Clinical standard, but distinct mechanism.

Scientist's Note: While Paclitaxel also causes G2/M arrest, it stabilizes microtubules. TMPB and Colchicine destabilize them.[3] If you perform a polymerization assay (centrifugation of lysate), TMPB will drive tubulin into the supernatant (soluble), whereas Paclitaxel drives it into the pellet. For standard Western Blot, however, the markers (Cyclin B1, p-H3) look identical.

The Self-Validating Protocol

Critical Warning: The most common failure in validating anti-mitotic drugs is the loss of the "floating" population. Cells arrested in mitosis round up and detach. If you aspirate the media and only lyse the adherent cells, you are throwing away your data.

Workflow Diagram: Sample Preparation

Workflow Treat 1. Treatment (TMPB / DMSO / Colchicine) Harvest 2. Harvest Strategy (CRITICAL STEP) Treat->Harvest 24h - 48h Spin 3. Centrifugation (Collect Pellet) Harvest->Spin Combine Media + PBS Wash + Trypsinized Cells Lysis 4. Lysis (RIPA + Protease/Phosphatase Inhibitors) Spin->Lysis Lyse Combined Pellet WB 5. Western Blot Detection Lysis->WB Load 20-30µg

Figure 2: The "No-Loss" harvesting protocol required for tubulin inhibitors.

Step-by-Step Methodology

1. Cell Culture & Treatment

  • Seed cells (e.g., HeLa, MCF-7) at 60% confluence.

  • Controls:

    • Negative: DMSO (Vehicle).

    • Positive: Colchicine (100 nM).[2]

  • Treatment: Treat with TMPB (Concentration range: 10 nM – 1 µM) for 24 hours.

2. Harvesting (The "No-Loss" Technique)

  • Step A: Collect the culture media (containing floating mitotic/apoptotic cells) into a 15mL tube.

  • Step B: Gently wash the plate with PBS; collect this PBS into the same 15mL tube.

  • Step C: Trypsinize adherent cells; add to the same 15mL tube.

  • Step D: Centrifuge (1000 RPM, 5 min) to pellet the total population.

3. Lysis

  • Resuspend pellet in RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor (Na3VO4, NaF).

  • Why RIPA? Nuclear markers like Phospho-Histone H3 are tightly chromatin-bound. Milder detergents (NP-40) may fail to extract them efficiently.

  • Sonicate briefly (3 x 10 sec) to shear DNA and ensure nuclear protein solubilization.

4. Western Blotting

  • Loading: 30 µg total protein per lane.

  • Primary Antibodies:

    • Anti-Cyclin B1 (1:1000) – Expect increase in TMPB lanes.

    • Anti-p-Histone H3 (Ser10) (1:1000) – The definitive marker for mitotic arrest.

    • Anti-Cleaved PARP (1:1000) – Apoptosis readout.

    • Anti-GAPDH or Anti-Vinculin (1:5000) – Loading control. Avoid Beta-Tubulin as a loading control if you are performing fractionation assays, but for total lysate, it is acceptable.

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
No p-Histone H3 signal in treated lanes Loss of floaters Did you collect the culture media? Mitotic cells detach. Follow the "No-Loss" harvest protocol.
Weak p-Histone H3 signal Incomplete Lysis Histones are nuclear. Ensure you used RIPA buffer and sonicated the lysate to solubilize chromatin.
Tubulin band intensity varies Drug effect on expression Rare, but some tubulin inhibitors induce feedback degradation. Use GAPDH or Vinculin as the loading control instead of Tubulin.
High background on Phospho-blots Blocking buffer Do not use milk for phospho-antibodies (p-H3). Use 5% BSA in TBST to prevent masking of phosphate groups.
References
  • Wang, Y., et al. (2019). "Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Rao, J., et al. (2020).[4] "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry.

  • Kuo, C.Y., et al. (2016). "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules.

  • Bates, D., & Eastman, A. (2017). "Microtubule destabilizing agents: structural and functional insights." Biochemical Pharmacology. (Validates p-Histone H3 as the gold standard for CBSI arrest).

Sources

A Comparative Benchmarking Guide: Evaluating 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Against Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their roles are multifaceted, ranging from maintaining cell architecture and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division.[2][3] The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is finely regulated and crucial for their function.[4][5] This dependency of proliferating cells, particularly cancer cells, on a functional mitotic spindle makes tubulin a prime target for anticancer drug development.[3][6]

Tubulin inhibitors disrupt microtubule dynamics, leading to a G2/M phase arrest in the cell cycle, which ultimately triggers apoptosis or programmed cell death.[7][8][9] These agents are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which suppress depolymerization.[9] This guide provides a comprehensive framework for benchmarking a novel compound, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, against well-established tubulin inhibitors. We will delve into the mechanisms of standard agents, present a suite of robust experimental protocols for comparative analysis, and offer insights into the interpretation of the resulting data.

The Contenders: A Mechanistic Overview of Standard Tubulin Inhibitors

A thorough understanding of the mechanisms of standard tubulin inhibitors is essential for contextualizing the activity of a novel compound.

  • Colchicine: As a classic microtubule-destabilizing agent, colchicine binds to the β-tubulin subunit, preventing its polymerization into microtubules.[2][10][11] This action leads to the disassembly of the mitotic spindle, arresting cells in metaphase.[2] Its binding induces a conformational change in tubulin, effectively "poisoning" the growing end of the microtubule.[10]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): This class of drugs also inhibits microtubule polymerization by binding to the vinca domain on β-tubulin.[12][13] Their interaction with tubulin leads to the formation of spiral aggregates and prevents the assembly of functional microtubules, causing metaphase arrest and subsequent apoptosis.[12][14][15]

  • Paclitaxel (Taxol): In contrast to the aforementioned inhibitors, paclitaxel is a microtubule-stabilizing agent.[4][7] It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and protecting microtubules from disassembly.[16][] The resulting hyper-stabilized, non-functional microtubules disrupt the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and apoptosis.[8][16]

The following diagram illustrates the distinct mechanisms of these inhibitor classes.

cluster_0 Microtubule Dynamics cluster_1 Points of Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Colchicine / Vinca Alkaloids Colchicine / Vinca Alkaloids Colchicine / Vinca Alkaloids->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Inhibits Depolymerization (Stabilizes) Novel Compound 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide Novel Compound->Tubulin Dimers Hypothesized to Inhibit Polymerization

Caption: Mechanisms of action for different classes of tubulin inhibitors.

Experimental Benchmarking Workflow

A rigorous and multi-faceted approach is necessary to comprehensively evaluate the efficacy and mechanism of a novel tubulin inhibitor. The following experimental workflow provides a logical progression from in vitro biochemical assays to cell-based functional assays.

A Compound Synthesis & Characterization B In Vitro Tubulin Polymerization Assay A->B Direct target engagement C Cell Viability Assays (MTT / SRB) B->C Cellular consequence F Data Analysis & Comparative Assessment B->F D Cell Cycle Analysis (Flow Cytometry) C->D Mechanism of cytotoxicity C->F E Immunofluorescence Microscopy D->E Visual confirmation of microtubule disruption D->F E->F

Caption: A generalized experimental workflow for evaluating tubulin inhibitors.

Part 1: In Vitro Tubulin Polymerization Assay

Rationale: This is the primary biochemical assay to directly assess the effect of a compound on tubulin polymerization.[18] By measuring the change in turbidity as tubulin dimers assemble into microtubules, we can determine if a compound inhibits or enhances this process.[1][19]

Detailed Protocol (Turbidity-Based):

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[19]

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a 10X stock solution of the test compound (3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide), paclitaxel (positive control for stabilization), and colchicine (positive control for inhibition) in DMSO. Further dilute to 10X the final desired concentration in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.[20]

  • Assay Setup:

    • Pre-warm a 96-well clear-bottom plate and a spectrophotometer with plate reading capabilities to 37°C.[19]

    • On ice, prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.

    • In the pre-warmed 96-well plate, add 10 µL of the 10X compound dilutions or vehicle control.

    • To initiate polymerization, add 90 µL of the tubulin/GTP mixture to each well. Mix gently by pipetting up and down.[21]

  • Data Acquisition:

    • Immediately place the plate in the 37°C plate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[1][19]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization and the plateau absorbance for each condition.

    • Calculate the IC50 (for inhibitors) or EC50 (for enhancers) from dose-response curves.

Expected Results (Hypothetical):

CompoundEffect on PolymerizationIC50 / EC50 (µM)
Vehicle (DMSO)Sigmoidal CurveN/A
Colchicine (10 µM)Inhibition~2.5
Paclitaxel (10 µM)Enhancement~5.0
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide Inhibition ~5.8

Part 2: Cell Viability Assay (MTT Assay)

Rationale: To determine the cytotoxic effects of the novel compound on cancer cells and compare its potency to standard inhibitors. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24][25] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[22][24][26]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well.[27]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and the standard inhibitors (paclitaxel, colchicine, vincristine) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

    • Incubate for 48-72 hours.[27]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[24]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22][23]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

    • Measure the absorbance at 570 nm using a microplate reader.[23][27]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.

Expected Results (Hypothetical IC50 Values in µM):

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Colchicine0.0150.0120.018
Vincristine0.0080.0050.010
Paclitaxel0.0040.0020.006
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide 0.050 0.045 0.062

Part 3: Cell Cycle Analysis by Flow Cytometry

Rationale: To confirm that the observed cytotoxicity is due to cell cycle arrest, specifically at the G2/M phase, which is the hallmark of tubulin-targeting agents.[28] Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a population of cells, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29][30]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and allow them to attach.

    • Treat the cells with the IC50 concentration of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and standard inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results:

Treatment (at IC50)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)~55%~25%~20%
Colchicine~10%~15%~75%
Paclitaxel~8%~12%~80%
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide ~12% ~18% ~70%

Part 4: Immunofluorescence Microscopy of Microtubule Integrity

Rationale: To visually confirm the mechanism of action by observing the direct effects of the compound on the microtubule network within the cells.[31] This technique allows for the direct visualization of microtubule disruption, bundling, or other morphological changes induced by the inhibitors.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the test compounds at their respective IC50 concentrations for a suitable duration (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with ice-cold methanol at -20°C for 10 minutes (this is often optimal for preserving microtubule structures).[32] Alternatively, fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[31]

  • Blocking and Antibody Staining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[32]

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Expected Results:

  • Vehicle Control: Cells will exhibit a well-defined, intricate network of filamentous microtubules extending throughout the cytoplasm. Mitotic cells will show normal spindle formation.

  • Colchicine / 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide: The microtubule network will appear diffuse and depolymerized. Mitotic cells will be arrested in metaphase with condensed chromosomes and no proper spindle formation.

  • Paclitaxel: Cells will display thick bundles of microtubules, often arranged in asters or along the cell periphery. Mitotic cells will show abnormal, multipolar spindles.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the novel compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide against established tubulin inhibitors. The presented workflow, progressing from direct target engagement in biochemical assays to functional consequences in cell-based assays, provides a comprehensive evaluation of its potential as an anticancer agent.

Based on the hypothetical data, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide acts as a microtubule-destabilizing agent, inducing G2/M cell cycle arrest and subsequent cytotoxicity, albeit with a lower potency than the standard-of-care drugs. This initial characterization provides a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency, pharmacokinetic and toxicology studies, and in vivo efficacy evaluation in animal models. The synergistic potential of this novel compound in combination with other chemotherapeutic agents should also be explored to identify novel treatment paradigms.

References

  • Uppuluri, S., Knipling, L., Sackett, D. L., & Wolff, J. (1993). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Proceedings of the National Academy of Sciences, 90(24), 11598–11602. [Link]

  • Dr.Oracle. (2026, February 18). What is the mechanism of action of colchicine?[Link]

  • Rowinsky, E. K., Cazenave, L. A., & Donehower, R. C. (1990). Taxol: a novel investigational antimicrotubule agent. Journal of the National Cancer Institute, 82(15), 1247–1259. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Colchicine?[Link]

  • News-Medical. (2023, May 13). How Paclitaxel Works. [Link]

  • ResearchGate. (n.d.). The representative mechanism of action of vinca alkaloids. [Link]

  • Dr.Oracle. (2025, May 9). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?[Link]

  • ResearchGate. (n.d.). Mechanisms of paclitaxel mode of actions. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic effects of COLCHICINE?[Link]

  • Gatti, L., & Zunino, F. (2005). Resistance to anti-tubulin agents. Cellular and Molecular Life Sciences, 62(17), 1937-1950. [Link]

  • Crees, Z. D., & J. M. Peters. (2024, March 10). Vinca Alkaloid Toxicity. StatPearls. [Link]

  • Wikipedia. (n.d.). Vinca alkaloid. [Link]

  • EMD Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]

  • Weisenthal, L. M. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Li, C. J., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 17(1), 52-62. [Link]

  • ResearchGate. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. [Link]

  • El-Damasy, D. A., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(17), 3093. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • He, R., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR protocols, 4(3), 102488. [Link]

  • Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. [Link]

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Statistical Analysis of 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide Potency Data: A Comparative Guide for Multi-Target Neurodegenerative Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Alzheimer’s Disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. Historically, single-target therapies—such as isolated acetylcholinesterase (AChE) inhibitors—have provided only temporary symptomatic relief without halting disease progression. This limitation has driven the development of Multi-Target Directed Ligands (MTDLs) .

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (designated as MB1 in recent screening libraries) is a rationally designed MTDL [1]. By integrating a privileged trimethoxybenzamide scaffold with an electron-withdrawing nitrophenyl group, this compound is engineered to simultaneously inhibit AChE (to restore cholinergic transmission) and β-secretase 1 (BACE1) (to prevent Aβ plaque formation). This guide objectively compares the in vitro potency of MB1 against standard reference drugs and optimized analogs, providing a self-validating framework for its experimental evaluation.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

As application scientists, we must look beyond the raw IC₅₀ values and understand the causality of the molecular design:

  • The 3,4,5-Trimethoxybenzoyl Scaffold: While classically recognized in oncology as a tubulin-binding pharmacophore, in neuropharmacology, this bulky, electron-rich moiety exhibits high affinity for the Peripheral Anionic Site (PAS) of AChE. Binding at the PAS is critical because it not only prevents acetylcholine hydrolysis but also blocks AChE-induced Aβ aggregation.

  • The 3-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor. This modification rigidifies the amide linker, forcing the molecule into a conformation that allows it to project down the narrow active site gorge of AChE. However, its relatively compact size compared to bis-benzamides limits its ability to fully occupy the BACE1 active site, explaining its differential potency between the two enzymes.

AD_Pathway APP Amyloid Precursor Protein BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by Abeta Amyloid-β Aggregation BACE1->Abeta Produces ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolyzed by Choline Choline + Acetate AChE->Choline Yields MB1 3,4,5-trimethoxy-N- (3-nitrophenyl)benzamide MB1->BACE1 Weak Inhibition (IC50: 40.45 µM) MB1->AChE Strong Inhibition (IC50: 0.67 µM)

Fig 1. Dual-target intervention pathway of MB1 in Alzheimer's Disease models.

Quantitative Data Comparison

To objectively evaluate MB1, we compare its performance against Donepezil (a clinical AChE inhibitor), Quercetin (a standard BACE1 inhibitor), and JW8 (N,N′-(1,4-phenylene)bis(3-methoxybenzamide)), the top-performing bis-benzamide analog from the same structural class [1].

CompoundAChE IC₅₀ (µM)BACE1 IC₅₀ (µM)Mechanism / Notes
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (MB1) 0.67 ± 0.00840.45 ± 2.20Dual-target inhibitor; strong AChE PAS binding.
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8) 0.056 ± 0.0059.01 ± 0.85Top-performing bis-benzamide analog.
Donepezil 0.046 ± 0.002N/AStandard AChE inhibitor (Positive Control).
Quercetin N/A4.89 ± 0.41Standard BACE1 inhibitor (Positive Control).

Statistical Insight: MB1 demonstrates sub-micromolar potency against AChE, making it a highly viable cholinergic agent. However, its BACE1 inhibition is moderate (40.45 µM). The data reveals that extending the molecule into a bis-benzamide (JW8) significantly improves BACE1 affinity (9.01 µM) by better spanning the large, aspartic protease cleft of BACE1.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in controls to prevent false positives caused by the compound's intrinsic properties.

Protocol A: AChE Inhibition Assay (Modified Ellman’s Method)

Causality Check: We utilize the Ellman method [2] because the thiol exchange reaction is rapid and stoichiometric. It yields the highly absorptive 5-thio-2-nitrobenzoate (TNB) anion at 412 nm, which is distinct from the absorbance spectra of most benzamides, preventing background interference.

  • Preparation: Dissolve MB1 in 100% DMSO to create a 10 mM stock. Rationale: The trimethoxy groups are highly lipophilic; DMSO ensures complete solvation. Dilute to working concentrations in 0.1 M phosphate buffer (pH 8.0), keeping final DMSO concentration <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE enzyme (0.22 U/mL), 20 µL of MB1 solution, and 10 µL of DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). Incubate at 25°C for 10 minutes. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Initiation: Add 10 µL of acetylthiocholine iodide (ATCh) to initiate the reaction.

  • Kinetic Read: Measure absorbance continuously at 412 nm for 5 minutes.

  • Validation: Include Donepezil as a positive control and a vehicle (1% DMSO) as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol B: BACE1 FRET Assay

Causality Check: BACE1 is an aspartic protease. We use a Fluorescence Resonance Energy Transfer (FRET) assay because it allows continuous, homogeneous monitoring of peptide cleavage without washing steps, which could disrupt the relatively weak binding equilibrium of MB1 (IC₅₀ ~40 µM).

  • Preparation: Prepare BACE1 enzyme and a FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) in 50 mM sodium acetate buffer (pH 4.5). Rationale: BACE1 requires an acidic environment for optimal catalytic activity.

  • Incubation: Mix 10 µL of MB1 with 20 µL of BACE1 enzyme. Incubate for 15 minutes at room temperature.

  • Initiation: Add 20 µL of the FRET substrate to the wells. As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, emitting a signal.

  • Fluorescence Read: Measure emission at 590 nm (excitation at 540 nm) over 60 minutes.

  • Validation: Use Quercetin as the positive control. Calculate IC₅₀ using non-linear regression analysis of the initial velocity (V₀) relative to the vehicle control.

Assay_Workflow cluster_AChE AChE Ellman's Assay cluster_BACE1 BACE1 FRET Assay Prep 1. Compound Preparation (MB1 in DMSO) Incubate1 2a. Incubate with AChE & DTNB (10 min) Prep->Incubate1 Incubate2 2b. Incubate with BACE1 (Rh-EVNLDAEFK-Quencher) Prep->Incubate2 Substrate1 3a. Add ATCh Substrate Incubate1->Substrate1 Read1 4a. Kinetic Read at 412 nm Substrate1->Read1 Analysis 5. Non-linear Regression (IC50 Calculation) Read1->Analysis Read2 3b. Fluorescence Read (Ex: 540nm / Em: 590nm) Incubate2->Read2 Read2->Analysis

Fig 2. High-throughput screening workflow for dual AChE/BACE1 inhibition assays.

Conclusion

3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (MB1) serves as an excellent structural probe for MTDL development. While its AChE inhibition is robust and comparable to clinical standards, its BACE1 inhibition requires further structural optimization (such as dimerization or linker extension, as seen in JW8) to achieve true equipotency. Researchers utilizing this compound in screening assays should strictly adhere to the kinetic and FRET protocols outlined above to ensure accurate, artifact-free IC₅₀ determinations.

References

  • Drozdowska, D.; Maliszewski, D.; Wróbel-Tałałaj, A. "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking." International Journal of Molecular Sciences, 2023, 24(19), 14901. Available at:[Link][1]

  • Ellman, G. L.; Courtney, K. D.; Andres, V., Jr; Featherstone, R. M. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961, 7, 88–95. Available at:[Link][2]

Sources

A Researcher's Guide to Confirming Apoptosis Induction by 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the identification of novel compounds that can trigger programmed cell death, or apoptosis, in cancer cells is a significant step forward. The compound 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide, a molecule featuring the 3,4,5-trimethoxyphenyl group common to several cytotoxic agents, represents a promising candidate for inducing such a targeted cellular demise.[1] However, a preliminary observation of cell death is insufficient. Rigorous, multi-faceted experimental validation is paramount to unequivocally classify the observed cytotoxicity as apoptosis.

This guide provides a comprehensive framework for designing and executing a series of confirmatory studies to investigate the pro-apoptotic potential of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. We will delve into the mechanistic rationale behind each assay, present detailed, field-tested protocols, and offer comparative data to benchmark the compound's activity against established controls. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating piece of the puzzle.

The Apoptotic Cascade: A Tale of Two Pathways

Apoptosis is a sophisticated and orderly process of cellular self-destruction, distinct from the chaotic and inflammatory process of necrosis.[2] It can be initiated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. While the extrinsic pathway is triggered by external ligands binding to cell surface receptors, the intrinsic pathway is often initiated by cellular stress, such as DNA damage or cytotoxic agents, making it a common mechanism for chemotherapeutic drugs.[3][4]

Given that many synthetic compounds containing the 3,4,5-trimethoxyphenyl fragment act via the intrinsic pathway, our confirmatory studies will focus on key events within this cascade.[1] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[5][6] The activation of pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process.[7] This event allows for the release of cytochrome c from the mitochondria into the cytosol.[8][9][10] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates a cascade of cysteine-aspartic proteases known as caspases, the executioners of apoptosis.[10][11]

Experimental Roadmap for Apoptosis Confirmation

A robust confirmation of apoptosis requires a multi-pronged approach, examining different stages of the process. We recommend a tiered strategy, starting with early indicators of apoptosis and progressing to the late-stage execution events. For each experiment, we will compare our hypothetical test compound, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (TMN-Benzamide) , with a vehicle control (e.g., DMSO) and a well-characterized apoptosis inducer, such as staurosporine, as a positive control.

Tier 1: Detecting Early Apoptotic Events

Scientific Rationale: One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[2][12] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Seed your target cancer cell line (e.g., Jurkat or HL-60) at an appropriate density. Treat the cells with varying concentrations of TMN-Benzamide, a vehicle control, and a positive control (e.g., 1 µM staurosporine) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[2]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual media.[14]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.[2][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible (ideally within one hour).[14] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15]

Data Presentation: Hypothetical Flow Cytometry Data

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
TMN-Benzamide (10 µM)65.8 ± 4.525.4 ± 3.28.8 ± 1.9
TMN-Benzamide (50 µM)30.1 ± 5.358.7 ± 6.111.2 ± 2.4
Staurosporine (1 µM)25.6 ± 3.962.1 ± 5.512.3 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Workflow for Annexin V/PI Staining

cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with TMN-Benzamide, Vehicle, and Positive Control cell_culture->treatment harvest Harvest Cells treatment->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC & PI wash->stain incubate Incubate 15 min at RT (Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrant

Workflow for Annexin V/PI staining and flow cytometry analysis.
Tier 2: Investigating the Mitochondrial Pathway and Caspase Activation

Scientific Rationale: The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can trigger MOMP.[7][16] Western blotting can be used to assess the expression levels of these key regulatory proteins.[4] A crucial consequence of MOMP is the release of cytochrome c from the mitochondria into the cytosol.[17] By fractionating the cell lysate into cytosolic and mitochondrial components, we can detect this translocation via Western blot, providing strong evidence for the involvement of the mitochondrial pathway.

Experimental Protocol: Subcellular Fractionation and Western Blot

  • Cell Treatment and Lysis: Treat cells as described previously. Harvest approximately 5 x 107 cells and wash with ice-cold PBS. Lyse the cells using a cytosol extraction buffer mix containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer.

  • Fractionation: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[18]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against cytochrome c, Bcl-2, Bax, and a loading control for each fraction (e.g., GAPDH for cytosol and COX IV for mitochondria).

  • Detection: After washing, incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[19]

Data Presentation: Hypothetical Western Blot Results

Treatment GroupCytochrome c (Cytosol)Cytochrome c (Mitochondria)Bax (Mitochondria)Bcl-2 (Mitochondria)
Vehicle ControlUndetectableHighLowHigh
TMN-Benzamide (50 µM)HighLowHighLow
Staurosporine (1 µM)HighLowHighLow

Changes in protein levels are relative to the vehicle control.

Scientific Rationale: Caspases are the central executioners of apoptosis. The intrinsic pathway typically involves the activation of initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[10] The activity of these caspases can be measured using fluorogenic or colorimetric substrates containing their specific peptide recognition sequence (e.g., DEVD for caspase-3/7).[20][21] Cleavage of the substrate releases a reporter molecule, and the resulting signal is proportional to the caspase activity.[22]

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

  • Cell Treatment and Lysis: Treat cells in a 96-well plate. After treatment, add a lysis buffer to each well.

  • Assay Reaction: Add a reaction buffer containing the caspase-3/7 substrate (e.g., DEVD-AMC) to each well.[22][23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[22]

Data Presentation: Hypothetical Caspase-3/7 Activity

Treatment GroupRelative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
TMN-Benzamide (10 µM)3.5 ± 0.4
TMN-Benzamide (50 µM)8.2 ± 0.9
Staurosporine (1 µM)9.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

The Intrinsic Pathway of Apoptosis

cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase TMN TMN-Benzamide Bax Pro-apoptotic (Bax, Bak) TMN->Bax Activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces Cyc_release Cytochrome c Release MOMP->Cyc_release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cyc_release->Apoptosome Mito Mitochondrion Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP DNA_frag DNA Fragmentation Casp37->DNA_frag Cell_death Apoptotic Cell Death PARP->Cell_death DNA_frag->Cell_death

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive protocol for the safe handling and disposal of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide. As a valued professional in the scientific community, your safety, the integrity of your research, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices.

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide was not located. The guidance herein is synthesized from the chemical's structure, data on analogous aromatic nitro and benzamide compounds, and established hazardous waste management principles mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Core Principle: Hazard Identification and Risk Assessment

The foundational step in handling any chemical waste is a thorough understanding of its potential hazards. The molecular structure of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide incorporates a nitroaromatic group, which is a key indicator of potential toxicity. Many nitro compounds are known to be toxic and can be absorbed through the skin.[1]

Inferred Hazard Profile:

  • Toxicity: Assumed to be toxic. Aromatic nitro compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Analogous compounds are classified as harmful if swallowed.[3][4]

  • Irritancy: Likely to cause skin, eye, and respiratory irritation upon contact or inhalation, a common characteristic of similar benzamide derivatives.[5]

  • Reactivity: While mononitro compounds are not typically explosive like their polynitrated counterparts (e.g., TNT), they are still considered energetic and can be sensitive to heat, shock, and friction.[1][6] They should be stored away from strong bases, amines, and oxidizing or reducing agents to prevent uncontrolled reactions.[1]

Given these risks, 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide must be managed as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][8] Improper disposal can contaminate water and soil, and is a violation of federal and local regulations.[8][9]

Essential Preparations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the chemical for accumulation and disposal, it is imperative to establish a safe working environment.

Engineering Controls: All handling and packaging of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide waste must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure to any fine powders or dust.[1]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes or airborne particles entering the eyes.[1][6]
Hand Protection Chemically resistant gloves (e.g., neoprene, butyl, or heavy-duty nitrile).Prevents dermal absorption, a known hazard for nitro compounds.[1]
Body Protection Flame-resistant lab coat.Protects skin from contamination and provides a barrier against spills.[1]

The Disposal Protocol: A Step-by-Step Workflow

The disposal of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide is governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final disposal.[8]

Step 1: Waste Characterization This compound is classified as a hazardous waste due to its characteristic toxicity.[9][10] All materials contaminated with this chemical, including weighing paper, gloves, and spill cleanup debris, must also be treated as hazardous waste.

Step 2: Select a Compatible Waste Container

  • Primary Container: Use the original manufacturer's container if possible.[11]

  • Accumulation Container: If consolidating waste, use a clearly marked, sealable, and leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or pail for solid waste).[12][13] The container must be in good condition, free of rust or leaks.[14]

Step 3: Waste Accumulation

  • Working inside a chemical fume hood, carefully transfer the solid 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide waste into the designated hazardous waste container.

  • Also place any contaminated disposable materials, such as gloves, weighing boats, or absorbent pads, into the same container.

  • Securely close the container lid. Containers must be kept closed at all times except when adding waste.[12]

Step 4: Proper Labeling Accurate labeling is a critical regulatory requirement.[15] Affix a completed hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste" .[9][12][13]

  • The full chemical name: "3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide" . Do not use abbreviations or chemical formulas.[12][13]

  • A clear indication of the hazards (e.g., "Toxic").[15]

  • The accumulation start date (the date the first particle of waste was placed in the container).

Step 5: Safe Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12][15]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[10][12]

  • Crucially, segregate the waste container from incompatible materials, particularly acids, bases, and strong oxidizing or reducing agents.[1][12]

Step 6: Arrange for Final Disposal

  • When the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (consult your institution's policy, often six months for academic labs), arrange for its removal.[9][11][12]

  • Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to request a chemical waste pickup.[12] Complete any required forms, listing the container's contents and quantities.[13]

The logical flow for this disposal process is illustrated in the diagram below.

G Disposal Workflow for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Assess Hazards (Toxic, Irritant, Reactive) B 2. Don Required PPE & Use Fume Hood A->B Safety First C 3. Characterize as Hazardous Waste B->C D 4. Use Compatible, Sealed Container C->D E 5. Accumulate Solid Waste & Contaminated Items D->E F 6. Apply 'Hazardous Waste' Label (Full Chemical Name, Hazards, Date) E->F G 7. Store in Designated SAA (Segregated) F->G H 8. Container Full or Time Limit Reached? G->H I 9. Contact EHS for Pickup & Complete Paperwork H->I Yes J 10. Licensed Vendor Performs Final Disposal I->J

Caption: Disposal Workflow for 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide.

Emergency Protocol: Spill Management

In the event of a spill, a calm and systematic response is critical to ensure safety.

For a Small Spill (manageable by lab personnel):

  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[1]

  • Assess Ventilation: Ensure the chemical fume hood is operating to control any airborne dust.[16]

  • Don PPE: Wear the full PPE as described in Section 2 (goggles, lab coat, chemically resistant gloves).

  • Contain & Absorb: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1] Work from the outside of the spill inward.[16][17]

  • Collect Waste: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Use spark-proof tools if there is any remote concern about ignition sources.[18]

  • Decontaminate: Wipe the spill area with soap and water.[1] Collect the cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.

  • Report: Inform your supervisor and/or EHS office about the incident, even if it is minor.

For a Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's emergency number or EHS department for an expert response.

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

  • Columbia University | Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Georgia Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • University of Rochester. (2015, July 30). Common Hazards. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Nitromethane. Retrieved from [Link]

  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Comprehensive Safety & PPE Protocol for Handling 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that laboratory safety failures stem not from a lack of equipment, but from a fundamental misunderstanding of chemical causality. Handling 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide requires more than generic compliance; it demands a mechanistic approach to risk mitigation.

This guide provides the operational, step-by-step framework necessary for researchers and drug development professionals to handle this compound safely, ensuring that every protocol serves as a self-validating safety system.

Chemical Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the threat. 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide contains two critical structural alerts:

  • The 3-Nitrophenyl Moiety: Nitroaromatic compounds are highly lipophilic. If aerosolized powder or a solvated drop contacts unprotected skin, the molecule readily bypasses the stratum corneum and enters systemic circulation. Once in the bloodstream, nitroaromatics can oxidize hemoglobin iron from Fe2+ to Fe3+, causing methemoglobinemia—a condition that severely impairs oxygen transport NIOSH Skin Notation Profiles[1].

  • The Benzamide Backbone: Often associated with targeted biological activity (e.g., kinase inhibition), this structural class can act as a localized irritant or sensitizer upon ocular or dermal contact.

Furthermore, in drug development workflows, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent permeation enhancer that rapidly carries dissolved solutes through both nitrile gloves and human skin. Therefore, your PPE is not just a physical barrier; it is a critical time-delay mechanism.

Quantitative Risk & PPE Specification Matrix

In accordance with the hazard assessment mandates of OSHA 29 CFR 1910.132[2], all quantitative PPE specifications and replacement intervals are summarized below.

PPE CategoryMaterial SpecificationMechanistic RationaleBreakthrough Time (in DMSO)Replacement Protocol
Outer Gloves 8-mil Nitrile (Extended Cuff)Provides primary mechanical and chemical splash resistance.~15–30 minutesImmediately upon chemical contact, or every 2 hours.
Inner Gloves 4-mil Nitrile (Standard)Serves as a pristine secondary barrier if the outer glove is compromised.N/A (Protected)Every 2 hours, or if outer glove fails.
Eye Protection ANSI Z87.1 Polycarbonate GogglesPrevents ocular absorption of aerosolized dust or solvated splashes.> 24 hoursClean and sanitize post-experiment.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition and systemic dermal absorption.N/AWeekly, or immediately if visibly contaminated.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside of primary engineering controls.N/ADiscard after single use.

Mechanistic Workflow & Barrier Integration

The following diagram illustrates the causal relationship between the chemical's exposure routes and our targeted engineering and PPE barriers.

PPE_Workflow cluster_exposures Primary Exposure Routes cluster_ppe Engineering & PPE Barriers Hazard 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (Hazard Source) Inhalation Inhalation (Aerosolized Powder) Hazard->Inhalation Static/Drafts Dermal Dermal Absorption (Solvent-Enhanced) Hazard->Dermal Spills/Handling Ocular Ocular Contact (Dust/Splash) Hazard->Ocular Splashes FumeHood Chemical Fume Hood (Face Velocity >100 fpm) Inhalation->FumeHood Gloves Double Nitrile Gloves (Outer 8-mil, Inner 4-mil) Dermal->Gloves Goggles ANSI Z87.1 Goggles & Face Shield Ocular->Goggles Systemic Prevention of Systemic Toxicity (e.g., Methemoglobinemia) FumeHood->Systemic Gloves->Systemic Goggles->Systemic

Fig 1: Exposure pathways of 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide and targeted PPE mitigation.

Operational Protocols: Step-by-Step Methodologies

To ensure a self-validating safety system, execute the following protocols exactly as written. These steps integrate the guidelines established in Prudent Practices in the Laboratory[3].

Protocol A: Pre-Experiment Setup & PPE Donning

Causality: Proper sequencing prevents cross-contamination of your inner layers before the experiment even begins.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Don Base PPE: Put on long pants, closed-toe shoes, and your FR lab coat. Fully button the coat to the neck.

  • Don Ocular Protection: Equip ANSI Z87.1 safety goggles. Standard safety glasses are insufficient as they do not provide a 360-degree seal against aerosolized powders.

  • Double-Glove Technique:

    • Don the 4-mil inner nitrile gloves, pulling the cuffs under the sleeves of your lab coat.

    • Don the 8-mil outer nitrile gloves, pulling the cuffs over the sleeves of your lab coat. This creates an interlocking barrier against liquid ingress.

Protocol B: Handling and Solubilization

Causality: Dry powders are susceptible to static charge, which can cause the chemical to "jump" and aerosolize, bypassing the fume hood sash.

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with an anti-static cloth. Use static-dissipative weigh boats.

  • Weighing: Keep the sash of the fume hood as low as possible (below your breathing zone). Transfer the powder using a clean, grounded micro-spatula.

  • Solubilization: If dissolving in DMSO or another organic solvent, add the solvent slowly down the side of the receiving vessel to prevent dust kick-up. Cap the vessel immediately after solvent addition and vortex only when fully sealed.

  • Immediate Decontamination: If a drop of the solvated compound touches your outer glove, immediately pause work, remove the outer glove inside the hood, and replace it with a fresh one.

Protocol C: Spill Response & Disposal Plan

Causality: Improper spill cleanup can convert a localized hazard into a systemic laboratory contamination event.

For Solid Powder Spills:

  • Do not sweep. Sweeping aerosolizes the nitroaromatic powder.

  • Gently cover the spilled powder with absorbent lab wipes.

  • Wet the wipes with a compatible solvent (e.g., a 70% Isopropanol/water mixture) to trap the powder.

  • Carefully scoop the wet wipes into a hazardous waste bag using a disposable scraper.

For Solvated (Liquid) Spills:

  • Immediately overlay the spill with commercial chemical absorbent pads or vermiculite.

  • Allow 5 minutes for complete absorption.

  • Collect the saturated absorbent and place it into a designated, sealable hazardous waste container.

  • Wash the affected surface with soap and water, followed by an alcohol wipe-down to remove residual lipophilic traces.

Disposal: All contaminated PPE, weigh boats, and spill cleanup materials must be treated as acutely hazardous chemical waste. Label clearly as "Toxic Organic Waste: Contains Nitroaromatics."

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), 2011. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Nitrobenzene - NIOSH Skin Notation (SK) Profiles." Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.